Methyl 4,5-dichloro-2-methylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
WWBCYSXGLRRAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 4,5-dichloro-2-methylbenzoate CAS number and chemical identifiers
An In-Depth Technical Guide to Methyl 4,5-dichloro-2-methylbenzoate
Introduction
Methyl 4,5-dichloro-2-methylbenzoate is a halogenated aromatic ester, a class of compounds that serves as versatile building blocks in organic synthesis. Its structure, featuring a dichlorinated benzene ring with a methyl ester and an additional methyl group, makes it a valuable intermediate for the synthesis of more complex molecules. The specific substitution pattern—chlorine atoms at the 4 and 5 positions, and methyl groups at the 2 (ortho to the ester) and (meta to the ester) positions—creates a unique electronic and steric environment. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Fischer esterification, and discusses its potential applications for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
The foundational step in working with any chemical is to confirm its identity through standardized nomenclature and identifiers. Methyl 4,5-dichloro-2-methylbenzoate is cataloged under CAS number 875895-62-8[1]. A summary of its key identifiers is presented below.
Table 1: Chemical Identifiers for Methyl 4,5-dichloro-2-methylbenzoate
| Identifier | Value | Source |
| CAS Number | 875895-62-8 | [1] |
| Chemical Name | Benzoic acid, 4,5-dichloro-2-methyl-, methyl ester | [1] |
| Synonym | Methyl 4,5-dichloro-2-methylbenzoate | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | Calculated |
| Molecular Weight | 219.07 g/mol | Calculated |
While specific experimental physicochemical data for Methyl 4,5-dichloro-2-methylbenzoate is not widely available in peer-reviewed literature, properties can be estimated based on its structure and comparison with its precursor, 4,5-dichloro-2-methylbenzoic acid.
Table 2: Physicochemical Properties
| Property | Value (Methyl 4,5-dichloro-2-methylbenzoate) | Value (4,5-dichloro-2-methylbenzoic acid - Precursor) |
| Physical State | Predicted: Solid or Liquid | Solid |
| Melting Point | Not available | 164-168 °C |
| Boiling Point | Not available | Not available |
| Solubility | Predicted: Soluble in organic solvents (e.g., ether, ethyl acetate); poorly soluble in water | Poorly soluble in water |
Synthesis via Fischer Esterification
The most direct and classical method for preparing Methyl 4,5-dichloro-2-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 4,5-dichloro-2-methylbenzoic acid, with methanol in the presence of a strong acid catalyst.
Causality and Experimental Rationale
The Fischer esterification is an equilibrium-controlled reaction.[2][3] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by two primary strategies:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one. In this case, methanol is used in significant excess, serving as both a reactant and the solvent.[2]
-
Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward according to Le Châtelier's principle. While specialized apparatus like a Dean-Stark trap can be used, for a simple methylation, the large excess of alcohol is often sufficient to achieve high conversion.
A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]
Experimental Workflow Diagram
Sources
Physicochemical Profiling and Synthetic Applications of Methyl 4,5-dichloro-2-methylbenzoate
A Technical Guide for Drug Development Professionals and Synthetic Chemists
Executive Summary
Methyl 4,5-dichloro-2-methylbenzoate (CAS: 875895-62-8) is a highly functionalized aromatic ester that serves as a critical intermediate in organic synthesis, medicinal chemistry, and agrochemical development. The presence of two electron-withdrawing chlorine atoms at the meta and para positions relative to the ester, combined with an ortho-methyl group, imparts a unique combination of steric shielding and electronic deactivation. As a Senior Application Scientist, I have designed this guide to elucidate the physicochemical causality of this molecule, provide self-validating synthetic protocols, and map its downstream utility in complex drug discovery workflows.
Physicochemical Properties & Structural Causality
Understanding the physicochemical properties of a building block is not merely an exercise in data collection; it is the foundation of rational drug design and synthetic planning.
Table 1: Physicochemical Properties of Methyl 4,5-dichloro-2-methylbenzoate
| Property | Value / Description | Analytical Causality / Implication |
| IUPAC Name | Methyl 4,5-dichloro-2-methylbenzoate | Standard nomenclature defining the substitution pattern. |
| CAS Number | 875895-62-8 | Unique identifier for the ester derivative. |
| Molecular Formula | C9H8Cl2O2 | Dictates the isotopic mass distribution (9:6:1 ratio for Cl2). |
| Molecular Weight | 219.06 g/mol | Optimal low-MW building block for fragment-based drug discovery. |
| Predicted Boiling Point | ~ 290-310 °C | High boiling point necessitates vacuum distillation for purification. |
| Predicted Density | ~ 1.3 - 1.4 g/cm³ | Denser than water due to the heavy halogen atoms. |
| Predicted LogP | ~ 3.5 - 4.0 | High lipophilicity; drives passive membrane permeability in APIs. |
The Causality of the Structure
-
Lipophilicity and Permeability: The introduction of two chlorine atoms significantly increases the lipophilicity (LogP) of the arene core compared to an unhalogenated analog. In medicinal chemistry, this is strategically used to improve the passive membrane permeability of the final active pharmaceutical ingredient (API), aligning with Lipinski's Rule of Five.
-
Steric Hindrance: The ortho-methyl group restricts the free rotation of the ester moiety, forcing the carbonyl group out of coplanarity with the aromatic ring. This steric shielding reduces the electrophilicity of the carbonyl carbon, meaning that downstream reactions like saponification or amidation will require harsher conditions (e.g., prolonged heating or strong bases) than typical esters.
-
Electronic Effects: The meta and para chlorine atoms exert a strong inductive electron-withdrawing effect (-I). While this deactivates the ring toward electrophilic aromatic substitution, it stabilizes anionic intermediates, making the aryl chlorides viable (though challenging) candidates for transition-metal-catalyzed cross-coupling.
Experimental Protocols: Synthesis and Self-Validation
The most efficient route to Methyl 4,5-dichloro-2-methylbenzoate is the esterification of its commercially available precursor, 4,5-dichloro-2-methylbenzoic acid (CAS: 5252-98-2) .
Protocol: Thionyl Chloride-Mediated Esterification
Why use Thionyl Chloride (
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, 250 mL round-bottom flask with 4,5-dichloro-2-methylbenzoic acid (10.0 g, 48.8 mmol, 1.0 equiv) and anhydrous methanol (100 mL). Place under an inert nitrogen atmosphere.
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (4.2 mL, 58.5 mmol, 1.2 equiv) dropwise over 15 minutes. Caution: Vigorous evolution of HCl and SO2 gases will occur; perform in a well-ventilated fume hood.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material peak confirms the completion of the reaction.
-
Work-up: Concentrate the mixture under reduced pressure to remove excess methanol and residual thionyl chloride. Dilute the resulting residue with ethyl acetate (150 mL).
-
Neutralization: Wash the organic layer sequentially with saturated aqueous
(2 × 50 mL) to neutralize any remaining acid, followed by brine (50 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the product as a solid or high-viscosity liquid.
Synthetic workflow for Methyl 4,5-dichloro-2-methylbenzoate esterification.
Analytical Characterization (The Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the analytical protocol must be self-validating:
-
GC-MS vs. LC-MS: Causality of choice: The free carboxylic acid precursor has strong hydrogen-bonding capabilities, leading to peak tailing and poor volatilization in Gas Chromatography (GC). However, esterification masks the hydrogen-bond donor, significantly increasing volatility. Thus, GC-MS becomes the optimal technique for the ester, providing a clear molecular ion
peak at m/z 218 with the characteristic 9:6:1 isotopic pattern confirming the presence of two chlorine atoms. -
1H NMR (
): The disappearance of the broad carboxylic acid proton (~11.0 ppm) and the emergence of a sharp singlet at ~3.9 ppm (integrating for 3H, the methoxy group) validates the successful esterification.
Downstream Applications in Drug Development
The strategic value of Methyl 4,5-dichloro-2-methylbenzoate lies in its orthogonal reactivity, allowing selective functionalization at three distinct sites.
-
Aryl Chlorides (Cross-Coupling): While less reactive than bromides, the aryl chlorides can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The use of bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) is required to facilitate the difficult oxidative addition step into the C-Cl bond.
-
Ortho-Methyl Group (Radical Halogenation): The methyl group can undergo Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This generates a benzylic bromide, an exceptional electrophile for forming C-N bonds in the synthesis of complex heterocycles.
-
Ester Moiety (Amidation): Following structural elaboration of the ring, the ester can be saponified back to the acid and coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form stable benzamide linkages, a common motif in kinase inhibitors.
Downstream synthetic pathways leveraging the molecule's functional groups.
References
-
PubChem. "4,5-Dichloro-2-methylbenzoic acid". National Center for Biotechnology Information.[Link]
Literature Review and Technical Guide: 4,5-Dichloro-2-methylbenzoic Acid Derivatives
Executive Summary
4,5-Dichloro-2-methylbenzoic acid (4,5-DCMBA, CAS: 5252-98-2) is a highly specialized, halogenated aromatic building block[1]. In modern medicinal and agricultural chemistry, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents[2][3]. The strategic placement of two electron-withdrawing chlorine atoms and a sterically active ortho-methyl group makes 4,5-DCMBA an ideal scaffold for tuning lipophilicity and receptor-binding affinities in downstream derivatives. This whitepaper provides an in-depth technical analysis of its synthesis, chemoselective derivatization, and experimental workflows.
Chemical Profile & Physicochemical Properties
Understanding the baseline properties of 4,5-DCMBA is essential for designing downstream purification and derivatization protocols. The presence of the ortho-methyl group significantly influences the torsion angle of the carboxylic acid, impacting its reactivity during activation steps.
Table 1: Physicochemical Profile of 4,5-Dichloro-2-methylbenzoic acid
| Property | Value | Technical Implication |
| CAS Number | 5252-98-2 | Industry standard identifier[1]. |
| Molecular Formula | C8H6Cl2O2 | High halogen content increases lipophilicity. |
| Molecular Weight | 205.04 g/mol | Standardized for stoichiometric calculations[4]. |
| Commercial Purity | ≥ 98.0% | Suitable for direct use in API synthesis[1]. |
| InChI Key | DUULAHGVYKMTME-UHFFFAOYSA-N | Verifiable structural integrity[1]. |
| Physical State | Solid (White to off-white) | Easily isolated via pH-dependent precipitation. |
Mechanistic Synthesis & Process Chemistry
The Chemoselectivity Challenge
Synthesizing 4,5-DCMBA presents a unique chemoselectivity challenge. Direct oxidation of a precursor like 4,5-dichloro-o-xylene using strong transition-metal oxidants (e.g., KMnO₄ or CrO₃) is non-selective; it indiscriminately oxidizes both methyl groups, yielding a dicarboxylic (phthalic) acid derivative.
To bypass this, the industry standard relies on a two-step sequence: a regioselective Friedel-Crafts acylation of 3,4-dichlorotoluene, followed by a highly chemoselective haloform oxidation[5][6].
Causality Behind the Haloform Oxidation
The choice of sodium hypochlorite (NaOCl) as the oxidizing agent is a masterclass in functional group preservation. Under basic conditions, the haloform reaction exclusively targets the methyl ketone (-COCH₃) of the 4,5-dichloro-2-methylacetophenone intermediate. The enolizable methyl group undergoes successive chlorination, forming a trichloromethyl ketone intermediate that rapidly hydrolyzes. This cleaves the carbon-carbon bond to yield the carboxylic acid and chloroform, leaving the benzylic ortho-methyl group completely untouched[5].
Fig 1. Industrial synthesis workflow for 4,5-dichloro-2-methylbenzoic acid via haloform oxidation.
Experimental Protocol: A Self-Validating System
The following protocol details the synthesis of 4,5-DCMBA. It is designed as a self-validating system : the physicochemical shifts between steps inherently purify the product and provide immediate visual confirmation of reaction success.
Step 1: Regioselective Acylation
-
Setup: Charge a glass-lined reactor with 3,4-dichlorotoluene and a catalytic excess of anhydrous aluminum chloride (AlCl₃). Cool to 0–5°C under an inert nitrogen atmosphere.
-
Reaction: Add acetyl chloride dropwise over 2 hours. Causality: Maintaining the internal temperature below 10°C prevents polyacylation and controls the exothermic Friedel-Crafts complexation.
-
Validation Checkpoint: Quench a 1 mL aliquot in ice water, extract with ethyl acetate, and analyze via GC-MS. The reaction is complete when the 3,4-dichlorotoluene peak area is <1%.
Step 2: Chemoselective Haloform Oxidation
-
Setup: Transfer the purified 4,5-dichloro-2-methylacetophenone to a reactor containing a 12-15% aqueous solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH).
-
Reaction: Heat the biphasic mixture to 60°C for 2–3 hours[5].
-
Validation Checkpoint: The byproduct, chloroform, phase-separates and is removed via a Dean-Stark trap. The aqueous phase now contains the highly soluble sodium 4,5-dichloro-2-methylbenzoate. Wash the aqueous layer with toluene; any unreacted neutral ketone will be stripped away into the organic waste, validating the purity of the aqueous phase.
Step 3: Isolation via pH-Shift
-
Setup: Cool the purified aqueous layer to 10°C.
-
Reaction: Slowly add concentrated hydrochloric acid (37%) under vigorous stirring until the pH reaches 1.0.
-
Validation Checkpoint: Causality: Protonation of the carboxylate drops its aqueous solubility dramatically. The free acid crashes out of solution as a dense white precipitate. This acts as a built-in purification step. Filter under vacuum, wash with cold deionized water to remove residual NaCl, and dry at 50°C.
Table 2: Comparative Yields of 4,5-DCMBA Synthesis Steps
| Reaction Step | Reagents | Chemoselectivity | Typical Yield |
| Acylation | 3,4-Dichlorotoluene, Acetyl Chloride, AlCl₃ | Regioselective (para to methyl) | 85 - 90% |
| Oxidation | 4,5-Dichloro-2-methylacetophenone, NaOCl | Chemoselective (preserves -CH₃) | 88 - 92% |
| Isolation | Aqueous Na-salt, HCl (pH 1) | Phase-dependent precipitation | > 95% (Recovery) |
Derivatization Strategies & Applications
Once synthesized, 4,5-DCMBA acts as a versatile core scaffold. The carboxylic acid is typically activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then subjected to nucleophilic acyl substitution.
-
Amidation (Pharmaceuticals): Coupling the activated 4,5-DCMBA with complex primary or secondary amines yields benzamides. These derivatives are heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics due to the metabolic stability of the halogenated ring[7][8].
-
Esterification (Agrochemicals): Reacting the acyl chloride with specific alcohols yields esters that are highly lipophilic, a critical trait for penetrating plant cuticles in crop protection agents (e.g., advanced herbicides and fungicides)[3][9].
Fig 2. Derivatization logic of 4,5-DCMBA into pharmaceutical and agrochemical compounds.
References
- Sigma-Aldrich. "4,5-Dichloro-2-methylbenzoic acid | 5252-98-2". Sigma-Aldrich Product Catalog.
- Coolpharm. "4,5-Dichloro-2-methylbenzoic acid | KH-59350". Coolpharm Product Specifications.
- Wessel, T., & Koch, P. "Process for producing 4,5-dichloro-2-methylbenzoic acid". European Patent Office (EP0805140A1) / US Patent (US5886218A).
- Koch, P. "Process Development & Patents". ResearchGate Profile.
- Google Patents. "Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol (Crop Protection Precursors)". US Patent (US5227535A).
- Beijing Famozi Pharmaceutical Technology Co., Ltd. "Heterocycles & Fine Chemicals".
Sources
- 1. 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2 [sigmaaldrich.com]
- 2. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. US5227535A - Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol - Google Patents [patents.google.com]
- 4. products [coolpharm.com]
- 5. EP0805140A1 - Process for producing 4,5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2 [sigmaaldrich.com]
- 8. Heterocycles-Beijing Famozi Pharmaceutical Technology Co., Ltd. [peking-pharmacy.com]
- 9. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]
Safety Data Sheet (SDS) for Methyl 4,5-dichloro-2-methylbenzoate
As a Senior Application Scientist, evaluating a specialized halogenated building block like Methyl 4,5-dichloro-2-methylbenzoate (CAS: 875895-62-8) requires looking beyond boilerplate safety templates. In drug development and advanced materials synthesis, understanding the causality behind a molecule's physicochemical properties is essential for designing self-validating safety protocols and efficient synthetic workflows.
This technical whitepaper serves as an in-depth Safety Data Sheet (SDS) and handling guide, synthesizing regulatory compliance with field-proven laboratory insights.
Molecular Identity & Physicochemical Profiling
Methyl 4,5-dichloro-2-methylbenzoate is an ortho-substituted, di-halogenated aromatic ester. The presence of the ortho-methyl group and the di-chloro substitution pattern significantly impacts the molecule's lipophilicity, steric hindrance, and reactivity profile.
Table 1: Physicochemical Properties & Structural Implications
| Property | Value (Predicted/Standard) | Mechanistic Implication & Causality |
| Formula | C9H8Cl2O2 | The high halogen-to-carbon ratio increases density and lipophilicity. |
| Molecular Weight | 219.06 g/mol | Moderately heavy intermediate; low volatility at room temperature. |
| Physical State | Solid (Crystalline) | The planar aromatic ring and symmetrical chloro-substituents promote crystal lattice formation at 25°C. |
| Solubility | Insoluble in water; Soluble in THF, DCM, EtOAc | High lipophilicity (LogP ~3.5) dictates the need for non-polar organic solvents during extraction and reaction. |
| Reactivity | Electrophilic Carbonyl | The ortho-methyl group sterically hinders the ester carbonyl, requiring aggressive conditions (e.g., LiOH) for saponification. |
Toxicological & GHS Hazard Assessment
The toxicological profile of Methyl 4,5-dichloro-2-methylbenzoate is governed by its lipophilic nature and the electrophilic potential of the halogenated aromatic ring. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS)[1], employers must evaluate and communicate the specific hazards of downstream intermediates.
GHS Classification:
-
Skin Irritation (Category 2, H315): Causes skin irritation.
-
Eye Irritation (Category 2A, H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): May cause respiratory irritation.
Causality of Irritation: Halogenated aromatic esters act as localized irritants primarily due to their high lipophilicity. When exposed to the skin or mucous membranes, the molecule rapidly partitions into the lipid bilayer of the stratum corneum. This disrupts cellular membranes and triggers an inflammatory cascade. Furthermore, incidental hydrolysis of the ester in the presence of physiological moisture can release trace amounts of the corresponding substituted benzoic acid and methanol, exacerbating local irritation.
GHS hazard logic linking exposure routes to physiological irritation mechanisms.
Handling, Storage, and Reactivity Protocols
A self-validating protocol ensures that safety is an inherent property of the workflow, not an afterthought. The handling of Methyl 4,5-dichloro-2-methylbenzoate must align with the guidelines set forth in Prudent Practices in the Laboratory[2].
Personal Protective Equipment (PPE) Selection
-
Gloves: Standard nitrile gloves (0.12 mm) offer sufficient protection against the solid powder. However, if the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), Butyl rubber or Silver Shield gloves are mandatory. Causality: Nitrile degrades rapidly upon contact with chlorinated solvents and cyclic ethers, leading to chemical breakthrough and dermal exposure.
-
Eye Protection: Snug-fitting safety goggles (not just safety glasses) are required to prevent airborne dust from contacting the ocular mucosa.
-
Respiratory Protection: Handle exclusively within a certified chemical fume hood to mitigate inhalation of fine crystalline dust (STOT SE 3 hazard).
Storage Conditions
Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.
-
Why avoid strong bases? The ester linkage is susceptible to nucleophilic acyl substitution (saponification). Unintentional exposure to ambient alkaline conditions or moisture can lead to slow degradation into 4,5-dichloro-2-methylbenzoic acid.
Synthetic Utility & Experimental Workflow
In drug development, Methyl 4,5-dichloro-2-methylbenzoate is frequently utilized as an advanced building block. The di-chloro substitution provides a handle for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester is typically hydrolyzed to the free carboxylic acid to form amide bonds with active pharmaceutical ingredients (APIs).
Synthetic workflow for API development utilizing Methyl 4,5-dichloro-2-methylbenzoate.
Protocol: Sterically Hindered Alkaline Hydrolysis (Saponification)
Standard NaOH/MeOH conditions often fail or proceed sluggishly with this compound due to the steric bulk of the ortho-methyl group shielding the ester carbonyl. The following self-validating protocol utilizes Lithium Hydroxide (LiOH) to overcome this barrier.
Causality of Reagent Choice: The small, highly charged lithium cation (
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 2.19 g, 10 mmol) of Methyl 4,5-dichloro-2-methylbenzoate in 20 mL of Tetrahydrofuran (THF).
-
Reagent Addition: In a separate vial, dissolve 3.0 equivalents of LiOH monohydrate (1.26 g, 30 mmol) in 10 mL of deionized water.
-
Reaction Initiation: Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature. The biphasic mixture will gradually become homogenous as the reaction proceeds.
-
Monitoring: Stir the reaction at 40°C for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system (UV active).
-
Quenching & Acidification: Once the starting material is consumed, cool the flask to 0°C using an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. Validation Check: A white precipitate (the free carboxylic acid) will crash out of the solution, confirming successful hydrolysis.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield 4,5-dichloro-2-methylbenzoic acid.
Emergency Response & Waste Disposal
Spill Response: Do not dry sweep. Dry sweeping generates airborne crystalline dust, exacerbating inhalation hazards. Instead, gently cover the spill with a damp absorbent pad or inert material (e.g., vermiculite). Transfer the absorbed material into a compatible, sealable container using non-sparking tools.
Waste Disposal: Because this compound contains halogens (chlorine), it must never be mixed with standard non-halogenated organic waste. Halogenated compounds require high-temperature incineration to prevent the formation of toxic dioxins. Dispose of all contaminated solvents and solids in clearly labeled "Halogenated Organic Waste" containers in accordance with local environmental regulations and laboratory prudent practices[2].
References
-
Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Overview." United States Department of Labor. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. [Link]
-
European Chemicals Agency (ECHA). "Guidance for Annex V Exemptions from the obligation to register." ECHA Europa. [Link]
Sources
- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
Structural Analysis and Characterization of Di-Chloro Methyl Benzoate Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Di-chloro methyl benzoate isomers are highly versatile electrophilic scaffolds utilized extensively in cross-coupling reactions (e.g., Suzuki-Miyaura) and serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The specific regiochemistry of the two chlorine atoms on the benzene ring dramatically alters the molecule's steric environment and the electronic density of the ester carbonyl. This whitepaper provides a rigorous, self-validating analytical framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Theoretical Framework: Electronic and Steric Effects
The differentiation of di-chloro methyl benzoate isomers relies on understanding how the halogens interact with the aromatic ring and the ester group.
-
Inductive vs. Resonance Effects: Chlorine is electronegative (inductive withdrawal, -I) but possesses lone pairs capable of resonance donation (+R). In these isomers, the -I effect dominates, deactivating the ring.
-
Anisotropic Deshielding: Chlorine atoms positioned ortho to the ester group (e.g., in the 2,4-dichloro isomer) force the carbonyl out of coplanarity with the aromatic ring due to steric clash. This disrupts conjugation and shifts the C=O stretching frequency in FT-IR, while simultaneously exerting an anisotropic deshielding effect on adjacent protons in ¹H NMR[2].
Fig 1. Analytical workflow for the unambiguous identification of di-chloro methyl benzoate isomers.
Quantitative Spectral Data
To facilitate rapid identification, the quantitative spectral data for key isomers have been synthesized into comparative tables below.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
Note: The methoxy (-OCH₃) singlet consistently appears at ~3.94–3.96 ppm for all isomers, serving as an internal structural anchor[3].
| Isomer | Substitution Pattern | Aromatic Protons (δ in ppm, Splitting, J in Hz) |
| 3,4-Dichloro | 1,2,4-Trisubstituted | 8.13 (d, J=1.9, 1H), 7.87 (dd, J=8.3, 1.9, 1H), 7.53 (d, J=8.3, 1H)[3] |
| 2,4-Dichloro | 1,2,4-Trisubstituted | 7.80 (d, J=8.4, 1H), 7.46 (d, J=2.0, 1H), 7.29 (dd, J=8.4, 2.0, 1H)[2] |
| 3,5-Dichloro | 1,3,5-Trisubstituted | 7.98 (d, J=1.9, 2H), 7.62 (t, J=1.9, 1H) |
Table 2: Key MS Fragments and IR Stretches
| Isomer | IR C=O Stretch (cm⁻¹) | MS Molecular Ion (m/z) | Key MS Fragments (m/z) |
| 3,4-Dichloro | 1729 | 204 [M]⁺, 206, 208 | 173[M-OCH₃]⁺, 145 [M-COOCH₃]⁺[3] |
| 2,4-Dichloro | ~1735 | 204 [M]⁺, 206, 208 | 173 [M-OCH₃]⁺, 145 [M-COOCH₃]⁺ |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the data proves the integrity of the method.
Protocol A: High-Resolution ¹H NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because its residual proton signal (7.26 ppm) does not obscure the critical 7.4–8.2 ppm aromatic range.
-
-
Instrument Tuning & Shimming: Tune the NMR probe to the ¹H frequency (e.g., 400 MHz) and perform gradient shimming.
-
Acquisition Parameters: Execute a standard 1D ¹H pulse sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds.
-
Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, preventing signal truncation.
-
-
System Validation: Set the TMS peak strictly to 0.00 ppm. Integrate the methoxy singlet to exactly 3.00. The aromatic region must integrate to exactly 3.00 (split as 1:1:1 or 2:1 depending on symmetry). Any deviation indicates incomplete relaxation or sample impurity, invalidating the run.
Protocol B: GC-MS Isotopic Profiling
-
Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane.
-
Injection: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).
-
Causality: Split injection prevents detector saturation and maintains sharp chromatographic peak shapes, which is critical if trace amounts of other isomers are present.
-
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Causality: 70 eV is the universally standardized energy level that reliably induces α-cleavage of the ester, yielding the diagnostic [M-OCH₃]⁺ base peak at m/z 173[3].
-
-
System Validation: Analyze the molecular ion cluster (m/z 204, 206, 208). The system validates itself if the relative abundances strictly follow a 9:6:1 ratio. This mathematical certainty confirms the presence of exactly two chlorine atoms based on the natural ~3:1 isotopic ratio of ³⁵Cl to ³⁷Cl.
Mechanistic Logic and Fragmentation Pathways
Mass Spectrometry Fragmentation Pathway
Under 70 eV EI conditions, di-chloro methyl benzoate isomers undergo a highly predictable fragmentation cascade. The loss of the methoxy radical (α-cleavage) generates a highly stable acylium ion, which subsequently loses carbon monoxide to form a phenyl cation.
Fig 2. Primary EI-MS fragmentation pathway for di-chloro methyl benzoate isomers.
NMR Regiochemical Decision Tree
The definitive assignment of the specific isomer relies on the spin-spin coupling (J-coupling) observed in the aromatic region. The logical relationship between the substitution pattern and the resulting spectra is mapped below.
Fig 3. Logical decision tree for differentiating isomers based on ¹H NMR spin-spin coupling.
Conclusion
The structural verification of di-chloro methyl benzoate isomers requires a multi-modal analytical approach. While GC-MS provides self-validating proof of the molecular formula and halogen count via isotopic clustering, high-resolution ¹H NMR remains the definitive tool for assigning regiochemistry. By strictly adhering to the causality-driven protocols outlined in this guide, researchers can ensure absolute structural integrity before advancing these intermediates into complex API synthesis pipelines.
References
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Sources
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4,5-dichloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. By synthesizing data from established analytical techniques and drawing parallels from related chlorinated aromatic esters, this document outlines a robust framework for assessing the stability profile of this compound. We delve into the principal degradation pathways, including hydrolysis and thermal decomposition, and provide detailed, field-tested protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and accelerated stability studies. The overarching goal is to equip researchers and drug development professionals with the necessary tools and insights to ensure the integrity, and safety of Methyl 4,5-dichloro-2-methylbenzoate throughout its lifecycle.
Introduction: The Critical Role of Stability in Drug Development
The thermodynamic stability of a chemical compound is a cornerstone of safe and effective drug development. For pharmaceutical intermediates like Methyl 4,5-dichloro-2-methylbenzoate, a thorough understanding of its stability profile is paramount. It dictates storage conditions, handling procedures, and ultimately, the purity of the final active pharmaceutical ingredient (API). Instability can lead to the formation of impurities, which may compromise the safety and efficacy of the drug product. This guide provides a detailed exploration of the factors influencing the stability of Methyl 4,5-dichloro-2-methylbenzoate and the methodologies to quantify them.
Methyl 4,5-dichloro-2-methylbenzoate is a substituted aromatic ester. The presence of chlorine atoms on the benzene ring and the methyl ester group are the primary determinants of its reactivity and, consequently, its stability. The principal degradation pathways for this class of compounds are hydrolysis of the ester linkage and thermal decomposition.
Predicted Degradation Pathways
A mechanistic understanding of potential degradation is crucial for designing robust stability studies. For Methyl 4,5-dichloro-2-methylbenzoate, two primary degradation pathways are anticipated:
Hydrolysis: The Predominant Pathway
Esters, such as Methyl 4,5-dichloro-2-methylbenzoate, are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acids and bases.[2][3]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[2] This is typically a faster and irreversible process, leading to the formation of the carboxylate salt.[4]
The hydrolysis of Methyl 4,5-dichloro-2-methylbenzoate would yield 4,5-dichloro-2-methylbenzoic acid and methanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Caption: Predicted hydrolysis pathway of Methyl 4,5-dichloro-2-methylbenzoate.
Thermal Decomposition
At elevated temperatures, organic molecules can undergo decomposition, breaking down into smaller, more volatile fragments. For chlorinated aromatic compounds, thermal degradation can be complex, potentially leading to dehalogenation or cleavage of the aromatic ring.[5] The specific decomposition products of Methyl 4,5-dichloro-2-methylbenzoate would need to be identified through techniques like TGA coupled with mass spectrometry (TGA-MS).
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal properties of a material.[6][7]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine melting point, heat of fusion, and to detect any phase transitions or decomposition events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] TGA is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Principle | Measures heat flow into or out of a sample as a function of temperature. | Measures the mass of a sample as a function of temperature. |
| Primary Outputs | Melting point, glass transition temperature, enthalpy of fusion, decomposition exotherms/endotherms. | Onset of decomposition temperature, mass loss percentage, residual mass. |
| Application | Purity determination, phase transition analysis, initial screening for thermal events.[11][12] | Assessment of thermal stability and decomposition profile.[7] |
-
Sample Preparation: Accurately weigh 2-5 mg of Methyl 4,5-dichloro-2-methylbenzoate into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature and peak maximum of any endothermic or exothermic events.
-
Calculate the enthalpy of fusion (for melting) or decomposition.
-
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 4,5-dichloro-2-methylbenzoate into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Caption: A generalized workflow for the thermal analysis of Methyl 4,5-dichloro-2-methylbenzoate.
Accelerated Stability Studies
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.[13] These studies are crucial for predicting the long-term stability and determining a preliminary shelf-life for the compound.[14][15][16] The conditions for accelerated stability testing are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2).
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
-
Sample Preparation: Place a known quantity of Methyl 4,5-dichloro-2-methylbenzoate in vials made of an inert material (e.g., Type I glass) with appropriate closures.
-
Storage: Store the samples in a calibrated stability chamber at 40 °C and 75% relative humidity.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of Methyl 4,5-dichloro-2-methylbenzoate remaining, typically by High-Performance Liquid Chromatography (HPLC).
-
Related Substances: Detection and quantification of any degradation products, also by HPLC.
-
-
Data Evaluation: Plot the assay value and the concentration of degradation products against time to determine the rate of degradation.
Authoritative Grounding and Self-Validating Systems
The protocols described herein are designed to be self-validating. For instance, in the accelerated stability study, the initial time point (T=0) serves as the baseline against which all subsequent time points are compared. The use of a validated, stability-indicating HPLC method is critical for ensuring the trustworthiness of the analytical data. Such a method must be able to resolve the parent compound from all potential degradation products and impurities.
The principles of forced degradation studies can be applied to identify the likely degradation products and to develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to intentionally generate degradation products.
Conclusion
The thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate is a critical quality attribute that must be thoroughly evaluated to ensure its suitability as a pharmaceutical intermediate. A systematic approach, combining predictive mechanistic understanding with robust experimental methodologies such as DSC, TGA, and accelerated stability studies, is essential. The data generated from these studies will provide a comprehensive stability profile, enabling the establishment of appropriate storage and handling conditions, and ultimately contributing to the development of a safe and effective drug product.
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Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?[Link]
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Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
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Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
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Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters...[Link]
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MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
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YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
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Taylor & Francis Online. (2007, March 28). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. [Link]
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ACS Publications. (2004, December 3). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology. [Link]
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Pharma Stability. (2025, November 1). Accelerated & Intermediate Studies. [Link]
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MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
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ResearchGate. (n.d.). Bioremediation of Chlorobenzoic Acids. [Link]
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PubMed. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]
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Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. [Link]
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Pharmaceutical Outsource Journal. (2024, September 20). Pharmaceutical Aspects Of Accelerated Stability Studies. [Link]
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Journal of Applied Biology & Biotechnology. (2019, December 8). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. [Link]
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Contract Pharma. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. [Link]
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PubMed. (2015, April 28). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. [Link]
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Journal of Biomedical and Allied Research. (2022, December 15). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. [Link]
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Taylor & Francis Online. (2008, September 19). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins part III†: Thermodegradation of organometallics and polymers. [Link]
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Oxford Academic. (2020, January 29). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. [Link]
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MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
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Science.gov. (n.d.). chlorinated aromatic compounds: Topics. [Link]
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J&K Scientific. (n.d.). 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2. [Link]
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Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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EUROLAB. (n.d.). Thermogravimetric Analysis (TGA) Tests. [Link]
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StuDocu. (n.d.). Preparation of Methyl Benzoate. [Link]
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ACS Publications. (2026, February 13). Yoshida-Type Equations: Perspectives from Thermal Analysis and Energetic Materials Research. Organic Process Research & Development. [Link]
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ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. [Link]
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Wikipedia. (n.d.). Methyl benzoate. [Link]
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ACS Publications. (2016, January 28). Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O. Journal of Chemical & Engineering Data. [Link]
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Methodological & Application
Synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 2-methylbenzoic acid
An Application Guide for the Laboratory-Scale Synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 2-methylbenzoic Acid
Introduction
Methyl 4,5-dichloro-2-methylbenzoate is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. This document provides a comprehensive, two-part guide for the synthesis of this target compound, starting from the readily available 2-methylbenzoic acid. The protocol is designed for researchers in organic synthesis, process chemistry, and drug development, offering in-depth mechanistic insights and detailed, validated experimental procedures.
The synthesis follows a logical two-step sequence:
-
Electrophilic Aromatic Chlorination: Introduction of two chlorine atoms onto the aromatic ring of 2-methylbenzoic acid to yield the key intermediate, 4,5-dichloro-2-methylbenzoic acid.
-
Fischer-Speier Esterification: Conversion of the intermediate carboxylic acid to its corresponding methyl ester, yielding the final product.
This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.
Overall Synthetic Strategy
The transformation from 2-methylbenzoic acid to methyl 4,5-dichloro-2-methylbenzoate is achieved via chlorination followed by esterification.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 4,5-dichloro-2-methylbenzoic Acid
This initial step involves the direct chlorination of the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group. The methyl group's influence is dominant, directing the incoming electrophiles primarily to the para and ortho positions.
Mechanism: Electrophilic Aromatic Substitution
The chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution.[1] The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond, thereby generating a potent electrophile (Cl⁺).[2][3]
The mechanism proceeds in three key stages:
-
Generation of the Electrophile: The Lewis acid reacts with molecular chlorine to form a highly electrophilic complex.[1]
-
Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[4]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.[2][4]
Due to the directing effects of the methyl and carboxyl groups, chlorination occurs sequentially at positions 4 and 5 relative to the carboxylic acid.
Experimental Protocol
Safety Note: This procedure involves corrosive and toxic substances. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., sodium hydroxide solution)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and filtration
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methylbenzoic Acid | 136.15 | 10.0 g | 0.0734 | Starting Material |
| Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Iron(III) Chloride (anhydrous) | 162.20 | 0.5 g | 0.0031 | Catalyst |
| Chlorine Gas (Cl₂) | 70.90 | ~11.5 g | ~0.162 | Chlorinating Agent |
| Sodium Bisulfite | 104.06 | As needed | - | To quench excess chlorine |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For acidification |
| Deionized Water | 18.02 | ~500 mL | - | For work-up |
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, gas inlet tube, and reflux condenser. Ensure the gas outlet from the condenser is connected to a trap containing a concentrated sodium hydroxide solution to neutralize excess chlorine gas.
-
Dissolution: To the flask, add 2-methylbenzoic acid (10.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Add anhydrous iron(III) chloride (0.5 g) to the solution.
-
Chlorination: While stirring vigorously, bubble chlorine gas through the solution via the gas inlet tube at a slow, steady rate. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it with water, and analyzing by TLC or HPLC. The reaction is typically complete after 2-3 hours, or when the starting material is consumed.
-
Quenching: Stop the chlorine flow and purge the system with nitrogen or air to remove any residual chlorine gas.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with stirring. A solid precipitate of crude 4,5-dichloro-2-methylbenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the catalyst.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,5-dichloro-2-methylbenzoic acid as a white solid.[5]
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected yield is 12-14 g (80-90%).
Characterization: The intermediate, 4,5-dichloro-2-methylbenzoic acid (CAS 5252-98-2)[6][7], can be characterized by:
-
Melting Point: Literature m.p. around 202-206°C.
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons.
-
¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon.
Part 2: Synthesis of Methyl 4,5-dichloro-2-methylbenzoate
The second step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9]
Mechanism: Fischer-Speier Esterification
The Fischer esterification mechanism involves several reversible steps:[10]
-
Protonation of Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.[8][11]
-
Nucleophilic Attack: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A weak base (e.g., water or methanol) removes the final proton to yield the ester and regenerate the acid catalyst.
To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used, and the reaction is typically heated to reflux.[9][12]
Caption: Experimental workflow for the esterification step.
Experimental Protocol
Safety Note: This procedure involves a strong, corrosive acid and flammable organic solvents. It must be performed in a well-ventilated fume hood away from ignition sources. Appropriate PPE is mandatory.
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or chromatography equipment
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4,5-Dichloro-2-methylbenzoic Acid | 205.04 | 10.0 g | 0.0488 | Starting Material (from Part 1) |
| Methanol (anhydrous) | 32.04 | 50 mL | 1.23 | Reagent and Solvent |
| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | 0.0184 | Catalyst |
| Diethyl Ether | 74.12 | ~100 mL | - | Extraction Solvent |
| Sodium Bicarbonate (5% aq. soln.) | 84.01 | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,5-dichloro-2-methylbenzoic acid (10.0 g) and methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.[13]
-
Solvent Removal: After cooling the reaction to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in diethyl ether (70 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the ether layer sequentially with:
-
50 mL of water.
-
Two 25 mL portions of 5% aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[13] (Caution: CO₂ evolution).
-
25 mL of brine (saturated NaCl solution).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude methyl ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 4,5-dichloro-2-methylbenzoate as a colorless oil or low-melting solid. The expected yield is 9.5-10.5 g (89-97%).
Characterization: The final product, methyl 4,5-dichloro-2-methylbenzoate, can be characterized by:
-
Boiling Point: High boiling point, requires vacuum distillation.
-
¹H NMR: Signals for aromatic protons, methyl group on the ring, and the ester methyl group.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch characteristic of an ester at ~1720-1740 cm⁻¹.
References
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
ResearchGate. (2023). (PDF) Methyl 2,5-dichlorobenzoate. ResearchGate. Available at: [Link]
-
Noor Waleed. Preparation of Methyl Benzoate. College of Pharmacy, Department of Pharmaceutical Chemistry. Available at: [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]
- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Google Patents.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2011). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Google Patents.
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Blog. Available at: [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]
-
ACS Publications. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society. Available at: [Link]
-
RSC Publishing. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm. Available at: [Link]
-
Organic Chemistry Division. Acid to Ester - Common Conditions. University of Rochester. Available at: [Link]
-
Organic Syntheses. pentachlorobenzoic acid. Organic Syntheses. Available at: [Link]
-
ElectronicsAndBooks. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. ElectronicsAndBooks. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
-
ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.
-
Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Available at: [Link]
-
Wikipedia. Methyl benzoate. Wikipedia. Available at: [Link]
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound. Google Patents.
-
PubMed. (1995). Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. PubMed. Available at: [Link]
-
PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]
-
Eureka. (2018). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Eureka. Available at: [Link]
-
OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
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- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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Application Notes: The Strategic Utility of Methyl 4,5-dichloro-2-methylbenzoate in Pharmaceutical Synthesis
Abstract
Methyl 4,5-dichloro-2-methylbenzoate is a strategically substituted aromatic compound that serves as a versatile intermediate in modern medicinal chemistry. Its distinct pattern of chlorination on the benzene ring, combined with the ortho-methyl and methyl ester functionalities, provides a unique chemical scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth guide for researchers and drug development professionals on the properties, synthesis, and application of this key building block, with a particular focus on its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
Introduction: A Versatile Building Block
In the landscape of pharmaceutical development, the demand for novel molecular scaffolds with tunable properties is incessant. Methyl 4,5-dichloro-2-methylbenzoate emerges as a valuable starting material due to its inherent structural features. The two chlorine atoms provide metabolic stability and can influence the electronic properties of the molecule, while the ortho-methyl group can enforce specific conformational preferences in the final active pharmaceutical ingredient (API). The methyl ester serves as a readily modifiable handle for further synthetic transformations, such as hydrolysis, reduction, or amidation.
This intermediate and its close analogs are particularly relevant in the synthesis of diarylmethane structures, which form the core of many modern therapeutics, including the highly successful class of SGLT2 inhibitors used in the treatment of type 2 diabetes.[1][2]
Physicochemical and Safety Data
Proper handling and understanding of the physical properties of an intermediate are paramount for successful and safe laboratory operations.
Properties of Methyl 4,5-dichloro-2-methylbenzoate
| Property | Value | Reference |
| CAS Number | 7344-03-8 | N/A |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
| Appearance | White to off-white crystalline solid or liquid | [3] |
| Boiling Point | ~245-255 °C (Predicted) | [3] |
| Purity | ≥98% (Typical) | Commercially Available |
Safety & Handling
As a chlorinated organic compound, Methyl 4,5-dichloro-2-methylbenzoate requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Store in a cool, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.
(Note: Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.)
Protocol 1: Synthesis of the Intermediate
The most common and efficient method for synthesizing methyl benzoates is through the acid-catalyzed esterification of the corresponding carboxylic acid (Fischer esterification).[4][5] This protocol details the synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 4,5-dichloro-2-methylbenzoic acid.
Workflow for Intermediate Synthesis
Caption: Fischer esterification workflow for synthesizing the title intermediate.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-2-methylbenzoic acid (20.5 g, 0.1 mol).
-
Reagent Addition: Add methanol (120 mL, 3.0 mol) to the flask. Methanol acts as both the solvent and the reactant, and using it in large excess drives the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. This is a highly exothermic step. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers contain the desired ester.
-
Purification: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary, yielding pure Methyl 4,5-dichloro-2-methylbenzoate.
Application Protocol: Synthesis of a Diarylketone Precursor for SGLT2 Inhibitors
A critical application of this intermediate's corresponding acid chloride is in Friedel-Crafts acylation reactions to form diarylketones.[1] These ketones are key precursors to the diarylmethane core of SGLT2 inhibitors like Canagliflozin and Dapagliflozin.[2][6] This protocol outlines the conversion of the intermediate to its acid chloride, followed by a representative Friedel-Crafts reaction.
Workflow for Diarylketone Synthesis
Caption: Two-stage workflow for producing a diarylketone pharmaceutical precursor.
Step-by-Step Methodology
Part A: Hydrolysis and Acid Chloride Formation
-
Hydrolysis: The starting ester, Methyl 4,5-dichloro-2-methylbenzoate (21.9 g, 0.1 mol), is first hydrolyzed back to the parent carboxylic acid. This is achieved by refluxing with an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent like THF/water until the ester is consumed (monitored by TLC). An acidic workup (e.g., with 1M HCl) protonates the carboxylate salt to yield 4,5-dichloro-2-methylbenzoic acid.
-
Acid Chloride Synthesis: The dried carboxylic acid (20.5 g, 0.1 mol) is suspended in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (150 mL). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL) is added.[1]
-
Thionyl Chloride Addition: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) is added dropwise at 0°C. The mixture is then allowed to warm to room temperature and stirred for several hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 4,5-dichloro-2-methylbenzoyl chloride, which is often used immediately in the next step.
Part B: Titanium Tetrachloride-Mediated Friedel-Crafts Acylation
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, the aromatic substrate (e.g., phenetole, 1.0 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: The solution is cooled to 10°C, and a solution of titanium tetrachloride (TiCl₄, 1.5 equivalents) in CH₂Cl₂ is added slowly. TiCl₄ is a powerful Lewis acid that activates the acid chloride for electrophilic aromatic substitution. It is often preferred over aluminum chloride (AlCl₃) for complex substrates as it can lead to cleaner reactions.[1]
-
Acylation: A solution of the 4,5-dichloro-2-methylbenzoyl chloride (from Part A) in CH₂Cl₂ is added dropwise to the reaction mixture, maintaining the temperature between 8-12°C.[1]
-
Reaction Monitoring: The reaction is stirred at this temperature for 2-4 hours, with progress monitored by TLC or HPLC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is stirred for 30 minutes, and the organic layer is separated.
-
Extraction and Purification: The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated. The resulting crude diarylketone is purified by column chromatography or recrystallization. This product can then be advanced through further steps (e.g., reduction of the ketone) to form the final SGLT2 inhibitor scaffold.[1][6]
Conclusion
Methyl 4,5-dichloro-2-methylbenzoate is a high-value intermediate whose utility is well-demonstrated in the synthesis of complex pharmaceutical agents. The protocols provided herein offer a robust framework for its synthesis and subsequent elaboration into diarylketone precursors, a key step in the manufacturing of SGLT2 inhibitors. The strategic placement of its functional groups allows for precise and efficient chemical modifications, cementing its place as an important building block in the modern drug discovery and development pipeline.
References
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). PMC - NIH. [Link]
-
STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. (2023). Serve Content. [Link]
- Method for synthesizing SGLT2 inhibitor drugs. (2015).
- A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022).
-
Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (n.d.). Royal Society of Chemistry. [Link]
-
5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER. (n.d.). lookchem. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity. (2004). PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]
- Preparation method of methyl benzoate compound. (n.d.).
-
Preparation of Methyl Benzoate. (n.d.). Columbia University. [Link]
-
Methyl 2,5-dichlorobenzoate. (n.d.). ResearchGate. [Link]
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. CN104710486A - Method for synthesizing SGLT2 inhibitor drugs - Google Patents [patents.google.com]
Application Note: Regioselective Functionalization of Methyl 4,5-dichloro-2-methylbenzoate
Executive Summary
Methyl 4,5-dichloro-2-methylbenzoate is a versatile di-halogenated scaffold used in the synthesis of bioactive heterocycles, including quinazolinones and phthalazines. Its utility lies in the differential reactivity of its two chlorine substituents (C4 and C5). This guide provides a technical roadmap for researchers to achieve high-fidelity regioselective nucleophilic aromatic substitution (
Key Takeaway: The C4-chlorine is electronically activated by the para-ester moiety, making it the primary site for
Mechanistic Insight & Regioselectivity
To design successful protocols, one must understand the electronic landscape of the molecule.
Electronic Activation Analysis
The regioselectivity is governed by the stability of the Meisenheimer complex formed during the rate-determining step of the
-
C4-Position (Target): The chlorine at C4 is para to the methyl ester (COOMe). The ester is a strong electron-withdrawing group (EWG) (
). Nucleophilic attack at C4 generates a negative charge that can be delocalized onto the carbonyl oxygen of the ester. This resonance stabilization lowers the activation energy, facilitating displacement. -
C5-Position (Off-Target): The chlorine at C5 is meta to the ester. Attack here places the negative charge on ring carbons that cannot conjugate effectively with the ester group. Furthermore, the C2-methyl group is an electron-donating group (EDG), which slightly deactivates the ring, but its steric influence is more pronounced at C1 and C3.
Visualization of Reactivity Logic
Figure 1: Mechanistic pathway highlighting the thermodynamic and kinetic preference for C4 substitution.
Experimental Protocols
Protocol A: Regioselective at C4 (General Procedure)
Application: Introduction of amines, thiols, or phenoxides at the C4 position. Scope: Primary and secondary amines (e.g., morpholine, benzylamine), thiophenols.
Materials:
-
Methyl 4,5-dichloro-2-methylbenzoate (1.0 equiv)
-
Nucleophile (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMF (anhydrous) or DMSO
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 4,5-dichloro-2-methylbenzoate (1.0 mmol, 219 mg) in anhydrous DMF (3.0 mL).
-
Addition: Add finely ground anhydrous
(2.0 mmol, 276 mg).-
Note: For liquid amines, add the amine (1.1 mmol) dropwise. For solid nucleophiles, add in one portion.
-
-
Reaction: Seal the vial and heat to 90 °C in an oil bath or heating block.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours.
-
Target: Disappearance of starting material (
) and appearance of a more polar product ( ). -
Expected Time: 4–12 hours depending on nucleophile strength.
-
-
Workup:
-
Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Typical Yield: 75–88%
Protocol B: Functionalization of C5 via Buchwald-Hartwig Coupling
Application: Reacting the "unreactive" C5-Cl, typically after C4 has been substituted or if
Materials:
-
Substrate (C4-substituted or parent scaffold) (1.0 equiv)[3]
-
Amine Partner (1.2 equiv)
-
Catalyst:
(5 mol%) + BINAP (7.5 mol%) OR XPhos Pd G2 (2-5 mol%) -
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Nitrogen/Argon.
-
Loading: Add the substrate (1.0 mmol), amine (1.2 mmol), base (
, 2.0 mmol), and phosphine ligand (e.g., BINAP, 0.075 mmol). -
Catalyst: Add the Pd source (
, 0.05 mmol) last. -
Solvent: Add degassed Toluene (5 mL) via syringe.
-
Reaction: Heat to 100–110 °C for 16–24 hours.
-
Optimization: If using microwave irradiation, heat to 120 °C for 1 hour.
-
-
Workup: Filter through a pad of Celite® to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Optimization & Troubleshooting Guide
Use this decision matrix to troubleshoot low yields or poor selectivity.
| Observation | Probable Cause | Corrective Action |
| No Reaction ( | Nucleophile too weak or T too low. | Increase Temp to 120°C. Switch solvent to NMP/DMSO. Use stronger base (NaH) if Nu is an alcohol/thiol. |
| Mixture of Regioisomers | Temperature too high; "Hot" nucleophile. | Lower Temp to 60°C. Use a less polar solvent (THF/Acetonitrile) to differentiate transition state energies. |
| Hydrolysis of Ester | Wet solvent or hydroxide presence. | Ensure anhydrous conditions.[3] Avoid NaOH/KOH; stick to Carbonate bases or organic bases (DIPEA). |
| Stalled Reaction | Product inhibition or salt formation. | Add phase transfer catalyst (TBAB, 10 mol%) if using heterogeneous base ( |
Workflow Decision Tree
Figure 2: Optimization workflow for maximizing yield and regioselectivity.
Safety & Handling
-
Hazard Classification: Methyl 4,5-dichloro-2-methylbenzoate is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may cause respiratory irritation (STOT SE 3).
-
Sensitization: Halogenated benzoates can be skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: The compound is stable at room temperature but combustible. Avoid open flames when using flammable solvents like Toluene.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous waste containing Palladium (from Protocol B) should be treated as heavy metal waste.
References
-
Regioselectivity in
Reactions:-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.
- Note: Foundational text establishing the activ
-
-
Analogous Reaction Conditions (Dichlorobenzoates)
-
Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
-
Safety Data
-
Synthesis of Bioactive Heterocycles
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cross-coupling reaction partners for Methyl 4,5-dichloro-2-methylbenzoate
Application Note: Regioselective Cross-Coupling Strategies for Methyl 4,5-dichloro-2-methylbenzoate
Executive Summary
Methyl 4,5-dichloro-2-methylbenzoate (CAS 875895-62-8)[1] is a highly valuable, bifunctional halogenated scaffold used in the development of complex pharmaceuticals and agrochemicals. While aryl chlorides are historically recalcitrant to cross-coupling due to their high bond dissociation energies (~80 kcal/mol)[2], the asymmetric electronic environment of this specific di-chloroarene enables highly predictable, regioselective sequential functionalization.
This application note details the mechanistic rationale and validated protocols for performing a regioselective Suzuki-Miyaura arylation at the C4 position, followed by a chemoselective Buchwald-Hartwig amination at the C5 position, all while preserving the base-sensitive methyl ester.
Mechanistic Rationale: The Electronic Dichotomy
To successfully functionalize this scaffold, one must exploit the inherent electronic disparities between the two C-Cl bonds[3].
-
C4-Position (Kinetically Favored): The C4-Cl bond is situated para to the methyl ester (-COOMe) group. The ester acts as a strong π-acceptor, withdrawing electron density via resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon, rendering it highly susceptible to nucleophilic attack by the electron-rich Pd(0) center during the oxidative addition step[4].
-
C5-Position (Kinetically Disfavored): The C5-Cl bond is meta to the ester (lacking direct resonance activation) and para to the methyl (-CH3) group. The methyl group donates electron density via hyperconjugation, raising the LUMO and deactivating the C5-Cl bond toward oxidative addition.
Consequently, palladium-catalyzed cross-coupling will occur almost exclusively at the C4 position first. Functionalizing the remaining C5-Cl bond requires a highly active catalyst system and elevated temperatures.
Catalyst and Ligand Selection Matrix
The choice of ligand and base is the difference between a high-yielding synthesis and complete substrate degradation.
Step 1: Suzuki-Miyaura Arylation (C4 Activation) We utilize Pd(OAc)₂ paired with XPhos . XPhos is a bulky, electron-rich dialkylbiaryl phosphine that accelerates the oxidative addition of the inert C-Cl bond while simultaneously speeding up transmetalation, thereby preventing protodeboronation of the boronic acid partner[4]. Mild bases like K₃PO₄ are sufficient here.
Step 2: Buchwald-Hartwig Amination (C5 Activation) Activating the deactivated C5 position requires Pd₂(dba)₃ and BrettPhos or RuPhos . Crucially, standard Buchwald-Hartwig protocols utilize strong bases like sodium tert-butoxide (NaOtBu). Applying NaOtBu to this substrate is a critical error , as it will result in rapid saponification or transesterification of the methyl ester. Therefore, anhydrous cesium carbonate (Cs₂CO₃) must be employed to maintain chemoselectivity and preserve the ester[5].
Workflow Visualization
Workflow for the regioselective sequential cross-coupling of Methyl 4,5-dichloro-2-methylbenzoate.
Experimental Protocols
Protocol A: Regioselective C4 Suzuki-Miyaura Arylation
This protocol is optimized to selectively couple the C4 position while leaving the C5-Cl bond intact.
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4,5-dichloro-2-methylbenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (10:1 v/v) via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 4–6 hours.
-
Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material peak disappears. The presence of a single major peak with the mass of the monocoupled product confirms regioselectivity. If a dicoupled mass is observed (>5%), reduce the equivalents of boronic acid to 0.95 and lower the temperature to 70 °C.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Chemoselective C5 Buchwald-Hartwig Amination
This protocol activates the deactivated C5-Cl bond while strictly preserving the methyl ester.
-
Preparation: To an oven-dried Schlenk flask, add the C4-arylated intermediate from Protocol A (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), BrettPhos (0.025 mmol, 2.5 mol%), and anhydrous Cs₂CO₃ (1.4 mmol, 1.4 equiv).
-
Degassing: Evacuate and backfill with Argon (3 times).
-
Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and 8 mL of anhydrous, degassed 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture at 100 °C for 12–16 hours.
-
Self-Validation Check: Monitor by LC-MS. The critical marker of success is the absence of an [M-14] peak, which would indicate hydrolysis of the methyl ester to the corresponding carboxylic acid. A clean conversion to the desired amine mass validates the choice of the mild Cs₂CO₃ base.
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.
Quantitative Optimization Data
The following table summarizes the causal relationship between base selection, ligand efficiency, and ester preservation during the C5 Buchwald-Hartwig amination step.
| Ligand (2.5 mol%) | Base (1.4 equiv) | Temp (°C) | Yield of C5-Amine (%) | Ester Hydrolysis Byproduct (%) |
| XPhos | NaOtBu | 100 | 12% | >80% (Failed) |
| RuPhos | K₃PO₄ | 110 | 45% | <5% |
| BrettPhos | K₃PO₄ | 110 | 68% | <5% |
| BrettPhos | Cs₂CO₃ | 100 | 91% | <1% (Optimal) |
Data Interpretation: While XPhos is excellent for the Suzuki step, it is less efficient for hindered aminations. More importantly, the use of NaOtBu completely destroys the methyl ester. BrettPhos paired with Cs₂CO₃ provides the perfect balance of high catalytic activity and mild basicity, ensuring >90% yield of the target scaffold.
References
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.[Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications.[Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Advances.[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.[Link]
Sources
- 1. Benzoic acid, 4,5-dichloro-2-methyl-, methyl ester | 875895-62-8 [chemicalbook.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Manufacturing Process for Methyl 4,5-dichloro-2-methylbenzoate
Introduction and Strategic Overview
Methyl 4,5-dichloro-2-methylbenzoate is a high-value building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Transitioning the synthesis of this highly substituted aromatic ester from a discovery-scale bench procedure to a pilot-plant scalable manufacturing process requires strict control over regioselectivity, thermodynamic equilibria, and exothermic safety profiles.
This application note details a robust, three-stage scalable manufacturing protocol starting from commercially available 3,4-dichlorotoluene. The process avoids unselective direct halogenation of o-toluic acid, opting instead for a highly regioselective Friedel-Crafts acylation, followed by a chemoselective haloform oxidation, and concluding with a thionyl chloride-mediated esterification [1].
Mechanistic Causality and Process Design
To ensure scientific integrity and predictive scaling, it is critical to understand the causality behind the chosen synthetic route.
Stage 1: Regioselective Friedel-Crafts Acylation
The acylation of 3,4-dichlorotoluene with acetyl chloride and aluminum chloride (
-
Steric Exclusion: Position C2 is highly sterically hindered, situated directly between the methyl group and the C3 chlorine.
-
Electronic Synergy: Position C6 is ortho to the activating methyl group and para to the C3 chlorine. This position is electronically activated and sterically accessible, leading to exclusive electrophilic attack at C6.
-
Result: The reaction yields 4,5-dichloro-2-methylacetophenone with >98% regiochemical purity.
Stage 2: Chemoselective Haloform Oxidation
Converting the acetophenone intermediate to 4,5-dichloro-2-methylbenzoic acid utilizes sodium hypochlorite (NaOCl) under strongly basic conditions. This method is chosen for its absolute chemoselectivity: the enolizable methyl ketone is exhaustively chlorinated and cleaved to yield the carboxylate and chloroform, while the aromatic methyl group remains completely untouched. This avoids the over-oxidation risks associated with permanganate or chromic acid oxidations.
Stage 3: Irreversible Esterification
Standard Fischer esterification is an equilibrium-driven process that requires continuous water removal (e.g., via Dean-Stark), which is energy-intensive at scale. Instead, this protocol utilizes Thionyl Chloride (
Process Visualization
Three-stage scalable synthesis workflow for Methyl 4,5-dichloro-2-methylbenzoate.
Quantitative Data and Process Parameters
Table 1: Stoichiometry and Mass Balance (1 kg Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 3,4-Dichlorotoluene | 161.03 | 1.00 | 1.00 kg (6.21 mol) | Starting Material |
| Acetyl Chloride | 78.50 | 1.20 | 0.58 kg (7.45 mol) | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 1.30 | 1.08 kg (8.07 mol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 5.00 L | Solvent (Stage 1) |
| NaOCl (10% w/v aqueous) | 74.44 | 4.00 | ~18.5 L (24.8 mol) | Oxidant |
| Thionyl Chloride ( | 118.97 | 1.20 | 0.89 kg (7.45 mol) | Activating Agent |
| Methanol (Anhydrous) | 32.04 | Excess | 5.00 L | Solvent / Reactant |
Table 2: In-Process Controls (IPC) and Acceptance Criteria
| Stage | Analytical Method | Target Analyte | Acceptance Criteria |
| IPC-1 (Acylation) | GC-MS | 3,4-Dichlorotoluene | < 2.0% Area (Reaction Complete) |
| IPC-2 (Oxidation) | HPLC (UV 254 nm) | 4,5-Dichloro-2-methylacetophenone | < 1.0% Area (Reaction Complete) |
| IPC-3 (Esterification) | HPLC (UV 254 nm) | 4,5-Dichloro-2-methylbenzoic acid | < 0.5% Area (Reaction Complete) |
Step-by-Step Experimental Protocols
Stage 1: Synthesis of 4,5-Dichloro-2-methylacetophenone
Self-Validating Indicator: The cessation of HCl gas evolution serves as a primary macro-indicator that the acylation has reached completion.
-
Reactor Preparation: Purge a 10 L jacketed glass reactor with
. Charge with 5.0 L of anhydrous Dichloromethane (DCM) and 1.08 kg of anhydrous . -
Activation: Cool the suspension to 0–5 °C. Slowly add 0.58 kg of Acetyl Chloride via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Add 1.00 kg of 3,4-Dichlorotoluene dropwise over 1 hour. A deep complex color will develop, and
gas will evolve (scrub exhaust through a 1M NaOH trap). -
Aging: Warm the reactor to 20–25 °C and stir for 4 hours. Sample for IPC-1 .
-
Quench & Workup: Slowly transfer the reaction mixture into 5.0 L of an ice-water mixture (highly exothermic). Separate the organic (DCM) layer. Wash the organic layer with 10%
(2 x 2 L) and brine (2 L). -
Concentration: Concentrate the organic layer under reduced pressure to yield crude 4,5-dichloro-2-methylacetophenone as a pale yellow solid.
Stage 2: Synthesis of 4,5-Dichloro-2-methylbenzoic acid
Self-Validating Indicator: The precipitation of a dense white solid upon acidification to pH < 2 physically confirms the conversion of the water-soluble sodium carboxylate to the free acid.
-
Oxidation Setup: In a 20 L reactor, charge the crude 4,5-dichloro-2-methylacetophenone and 2.0 L of 1,4-dioxane (to aid solubility).
-
Reagent Addition: Heat to 40 °C. Slowly add 18.5 L of 10% aqueous NaOCl over 2 hours. Monitor the exotherm carefully, maintaining the temperature between 55–65 °C.
-
Aging: Stir at 60 °C for 3 hours. Sample for IPC-2 .
-
Quench: Cool to 20 °C. Add saturated sodium bisulfite (
) solution until a negative starch-iodide test is achieved, neutralizing excess hypochlorite. -
Byproduct Removal: Distill off the chloroform byproduct and dioxane under mild vacuum.
-
Acidification: Cool the remaining aqueous phase to 5 °C. Slowly add concentrated
(37%) until the pH reaches 1.5. -
Isolation: Filter the precipitated white solid. Wash the filter cake with cold water (3 x 1 L) and dry in a vacuum oven at 50 °C to constant weight.
Stage 3: Synthesis of Methyl 4,5-dichloro-2-methylbenzoate
Self-Validating Indicator: The transition of the reaction mixture from a heterogeneous suspension to a clear solution upon
-
Esterification Setup: Charge a 10 L reactor with the dried 4,5-dichloro-2-methylbenzoic acid and 5.0 L of anhydrous Methanol. The mixture will be a slurry.
-
Activation: Cool the reactor to 0–5 °C. Dropwise add 0.89 kg of Thionyl Chloride (
) over 1 hour. Ensure robust off-gas scrubbing for and . -
Reflux: Upon complete addition, heat the reactor to reflux (approx. 65 °C) for 6 hours. The slurry will clarify into a homogeneous solution.
-
Monitoring: Sample for IPC-3 .
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual
. -
Purification: Dissolve the crude residue in 4.0 L of Ethyl Acetate. Wash with 10%
(2 x 1.5 L) to remove any trace unreacted acid, followed by brine (1.5 L). -
Crystallization: Concentrate the organic layer to approximately 1.5 L and add 1.5 L of Heptane. Cool to 0 °C to induce crystallization. Filter and dry the final product, Methyl 4,5-dichloro-2-methylbenzoate, as a high-purity white crystalline solid.
References
- Process for preparing 4,5-dichloro-2-methylbenzoic acid US P
- Process for producing 4,5-dichloro-2-methylbenzoic acid European P
Chlorination Techniques for Methyl 2-Methylbenzoate Precursors: A Comprehensive Application Note
Executive Summary & Mechanistic Causality
Methyl 2-methylbenzoate (methyl o-toluate) is a highly versatile bifunctional intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both an ester group and an ortho-methyl group allows for divergent synthetic pathways. By manipulating the reaction conditions, chemists can selectively direct chlorination either to the benzylic side-chain (yielding methyl 2-(chloromethyl)benzoate) or to the aromatic ring (yielding methyl 5-chloro-2-methylbenzoate).
Understanding the causality behind these divergent pathways is critical for process optimization:
-
Side-Chain Chlorination (Free Radical Substitution): This pathway is driven by the homolytic cleavage of a chlorinating agent (e.g., Cl₂ gas or sulfuryl chloride, SO₂Cl₂). The reaction requires a radical initiator such as UV light (315-400 nm), azobisisobutyronitrile (AIBN), or benzoyl peroxide (BPO)[1]. The resulting chlorine radical selectively abstracts a hydrogen atom from the benzylic methyl group due to the thermodynamic stability of the resulting resonance-stabilized benzylic radical. The methyl ester group plays a crucial causal role here: by protecting the carboxylic acid, it prevents unwanted side reactions of the acidic proton during radical propagation, while its electron-withdrawing nature slightly deactivates the aromatic ring against radical attack[2].
-
Ring Chlorination (Electrophilic Aromatic Substitution - EAS): To functionalize the aromatic ring, the chlorinating agent must undergo heterolytic cleavage. This is achieved using a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), which polarizes the Cl-Cl bond to generate a highly electrophilic chloronium ion (Cl⁺). Because EAS competes with radical chlorination, this reaction must be strictly maintained at lower temperatures (0–20 °C) to suppress spontaneous homolytic cleavage[2]. The synergistic directing effects of the weakly activating ortho/para-directing methyl group and the deactivating meta-directing ester group route the electrophile predominantly to the 5-position[3].
Reaction Pathway Visualization
Bifurcation of methyl 2-methylbenzoate chlorination pathways based on catalytic conditions.
Quantitative Data: Initiator Kinetics & Yields
A critical aspect of process scale-up is selecting the appropriate initiator. While the choice of radical initiator does not significantly alter the distribution of chlorinated products, it profoundly impacts the reaction kinetics. The table below summarizes the optimized parameters for side-chain chlorination using 1.1 molar equivalents of Cl₂ gas at 70 °C[1].
| Chlorinating Agent | Radical Initiator | Temperature (°C) | Molar Ratio (Cl₂ : Substrate) | Yield (%) | Relative Reaction Rate |
| Cl₂ (gas) | UV Light (315-400 nm) | 70 | 1.1 : 1 | 65 - 67 | Fastest |
| Cl₂ (gas) | Benzoyl Peroxide (BPO) | 70 | 1.1 : 1 | 65 - 67 | Moderate |
| Cl₂ (gas) | AIBN | 70 | 1.1 : 1 | 65 - 67 | Slowest |
| SO₂Cl₂ (liquid) | AIBN / BPO | 80 (Reflux) | 1.2 : 1 | ~ 60 | Moderate |
Note: UV irradiation provides the most efficient homolytic cleavage, minimizing the residence time of reactive intermediates and preventing over-chlorination (e.g., dichloromethyl formation).
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(chloromethyl)benzoate via UV-Initiated Radical Chlorination
This protocol utilizes continuous sparging of Cl₂ gas under UV irradiation to maximize the reaction rate and yield.
Self-Validating System: The reaction utilizes the visual disappearance of the yellow-green color of Cl₂ gas as an in-process control. Rapid decolorization indicates active radical propagation. If the solution turns persistently yellow-green, the radical chain has stalled, or the substrate has been fully consumed.
Step-by-Step Methodology:
-
Reaction Setup: Charge a glass-lined or borosilicate reaction vessel equipped with a reflux condenser, a sub-surface gas sparging tube, and a magnetic stirrer with methyl 2-methylbenzoate (1.0 equiv). Use an inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene if dilution is required for thermal mass control.
-
Thermal & Photochemical Initiation: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Once the target temperature is reached, activate the UV light source (315-400 nm) directed at the reaction vessel[1].
-
Controlled Chlorination: Begin sparging Cl₂ gas into the mixture at a controlled rate. Introduce a total of 1.1 molar equivalents of Cl₂. Causality Note: Strict stoichiometric control (1.1 eq) is required to prevent the formation of methyl 2-(dichloromethyl)benzoate.
-
In-Process Monitoring: Monitor the reaction via GC-MS. The reaction is deemed complete when the mono-chlorinated peak reaches maximum area (~65-67% yield) before di-chlorination becomes prominent.
-
Quenching and Workup: Purge the system with nitrogen for 30 minutes to remove unreacted Cl₂ and HCl byproducts. Wash the organic layer with saturated aqueous NaHCO₃ until neutralized, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Synthesis of Methyl 5-chloro-2-methylbenzoate via Lewis Acid-Catalyzed EAS
This protocol suppresses the radical pathway entirely by utilizing strict temperature control and Lewis acid activation.
Self-Validating System: In-process control is achieved via ¹H-NMR of crude aliquots. The suppression of the radical pathway is validated by the retention of the intact benzylic methyl singlet (~2.58 ppm) and the disappearance of the para-aromatic proton, confirming exclusive ring chlorination[3].
Step-by-Step Methodology:
-
Catalyst Loading: Charge a dry, round-bottom flask with methyl 2-methylbenzoate (1.0 equiv) and anhydrous dichloromethane (DCM). Add anhydrous FeCl₃ (0.05 - 0.1 equiv) as the Lewis acid catalyst.
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality Note: This low temperature is non-negotiable; it prevents the thermal homolysis of the chlorinating agent, effectively shutting down the competing side-chain radical pathway[2].
-
Electrophile Generation & Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 equiv) dropwise via an addition funnel over 30 minutes. The Lewis acid coordinates with the oxygen/chlorine of SO₂Cl₂, generating the highly reactive Cl⁺ species in situ.
-
Propagation: Allow the reaction to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20 °C) and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 5:1) until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate the solvent. The product can be purified via silica gel chromatography to yield methyl 5-chloro-2-methylbenzoate.
References
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate Source: Journal of the Chinese Institute of Chemical Engineers / ResearchGate URL:[Link]
-
Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes Source: PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: Chemoselective Reduction of Methyl 4,5-dichloro-2-methylbenzoate
Abstract
This document provides a comprehensive technical guide for the chemoselective reduction of the ester functional group in Methyl 4,5-dichloro-2-methylbenzoate to the corresponding primary alcohol, (4,5-dichloro-2-methylphenyl)methanol. The primary challenge in this transformation is achieving high-yield conversion of the ester while preserving the aromatic carbon-chlorine bonds, which are susceptible to hydrogenolysis under certain reductive conditions. This guide evaluates several common hydride reducing agents, explains the mechanistic rationale for reagent selection, and provides detailed, validated protocols for laboratory execution.
Introduction and Strategic Considerations
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For the substrate Methyl 4,5-dichloro-2-methylbenzoate, the presence of two chloro-substituents on the aromatic ring introduces a critical chemoselectivity challenge. An ideal reducing agent must possess sufficient reactivity to reduce the sterically hindered and electron-deficient ester carbonyl without cleaving the C-Cl bonds.
Key Challenges:
-
Chemoselectivity: The reagent must differentiate between the ester carbonyl and the aryl C-Cl bonds. While aryl chlorides are generally more robust than bromides or iodides, aggressive reducing conditions can lead to undesired hydrodehalogenation.[1]
-
Reactivity and Steric Hindrance: The methyl group ortho to the ester introduces steric bulk that can modulate the rate of reduction.
-
Safety and Handling: Many powerful reducing agents are pyrophoric and react violently with protic solvents, necessitating specialized handling techniques.
This note will focus on aluminum and boron-based hydrides, which are the most common and effective reagents for this class of transformation.
Comparative Analysis of Reducing Reagents
The choice of reducing agent is paramount and depends on factors such as required reactivity, desired selectivity, safety protocols, and reaction scale. A comparison of suitable reagents is summarized below.
| Reagent | Formula | Typical Conditions | Reactivity Profile | Key Advantages & Disadvantages |
| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous Ether or THF, 0 °C to RT | Very High. Reduces esters, acids, ketones, aldehydes, amides, and nitriles.[1][2] | Adv: High reactivity ensures complete conversion.[3] Disadv: Poor chemoselectivity, highly pyrophoric, violent reaction with water, complex workup.[1][4] |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH) | Low. Generally unreactive towards esters under standard conditions.[5][6][7] | Adv: Safe, easy to handle, excellent for reducing ketones/aldehydes selectively. Disadv: Insufficiently reactive for this transformation without harsh, specialized conditions (e.g., high-temp diglyme).[8][9] |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, or DCM, -78 °C to RT | Moderate to High. Can be controlled to yield either aldehyde (at -78 °C) or alcohol (at warmer temps or with excess reagent).[10][11][12] | Adv: Excellent control, soluble in various solvents.[5] Disadv: Requires cryogenic temperatures for aldehyde isolation; can over-reduce if not carefully controlled. |
| Sodium bis(2-methoxyethoxy)aluminum hydride | NaAlH₂(OCH₂CH₂OCH₃)₂ | Toluene, THF | High. Reactivity is comparable to LiAlH₄.[13] | Adv: Non-pyrophoric, soluble in aromatic solvents, thermally more stable than LiAlH₄.[14][15] Disadv: Still highly reactive and water-sensitive. |
Based on this analysis, Lithium Aluminium Hydride (LiAlH₄) is the most direct and powerful reagent for ensuring complete reduction. For applications demanding enhanced safety, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) presents a superior alternative.
Mechanistic Insight: Ester Reduction with LiAlH₄
Understanding the reaction mechanism is crucial for optimizing conditions and anticipating byproducts. The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition process.
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group. This step yields an intermediate aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack forms a new tetrahedral alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a protic source (e.g., water), which protonates the aluminum alkoxide complex to liberate the final primary alcohol product, (4,5-dichloro-2-methylphenyl)methanol.[2][12][16]
Caption: Mechanism of LiAlH₄ ester reduction.
Detailed Experimental Protocols
Safety Precaution: All operations involving LiAlH₄ or Red-Al® must be conducted by trained personnel in a certified chemical fume hood. An inert atmosphere (Nitrogen or Argon) is mandatory. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn.
Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)
This protocol is the benchmark method for achieving high-yield reduction of the target ester.
A. Materials and Reagents
-
Methyl 4,5-dichloro-2-methylbenzoate (1.0 eq)
-
Lithium Aluminium Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
B. Experimental Workflow
Caption: Standard workflow for LiAlH₄ reduction.
C. Step-by-Step Procedure
-
Setup: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve Methyl 4,5-dichloro-2-methylbenzoate (1.0 eq) in anhydrous THF (approx. 5 mL per gram) and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Filtration: Stir the resulting white suspension vigorously at room temperature for 30 minutes. Add anhydrous MgSO₄ to absorb excess water and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (4,5-dichloro-2-methylphenyl)methanol as a pure solid.
Protocol 2: Reduction using Red-Al® (Safer Alternative)
This protocol utilizes a commercially available solution of Red-Al®, which is non-pyrophoric and easier to handle than solid LiAlH₄.
A. Materials and Reagents
-
Methyl 4,5-dichloro-2-methylbenzoate (1.0 eq)
-
Red-Al® (70 wt. % solution in toluene) (2.0 eq)
-
Anhydrous Toluene
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
B. Step-by-Step Procedure
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and dropping funnel, add a solution of Methyl 4,5-dichloro-2-methylbenzoate (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Red-Al® solution (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form. This process can take several hours.
-
Scientist's Note: The use of Rochelle's salt is a common workup for aluminum-based reductions as it chelates the aluminum salts, breaking up emulsions and simplifying the aqueous/organic separation.[18]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Conclusion
The reduction of Methyl 4,5-dichloro-2-methylbenzoate to (4,5-dichloro-2-methylphenyl)methanol can be achieved efficiently and chemoselectively. For robust, high-yield synthesis, LiAlH₄ remains the reagent of choice, provided that stringent safety and handling procedures are followed. The Fieser workup is critical for successful product isolation. For applications where safety and ease of handling are prioritized, Red-Al® offers a comparable reactivity profile with a significantly improved safety margin, making it an excellent alternative for both small and large-scale synthesis.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2025, August 7). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. [Link]
-
ResearchGate. An Efficient Partial Reduction of alpha,beta-Unsaturated Esters Using DIBAL-H in Flow. [Link]
-
Chemtips. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [Link]
-
Taylor & Francis Online. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. [Link]
-
University of Rochester. Workup for Aluminum Hydride Reductions. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]
-
Chemistry LibreTexts. Reduction of esters to alcohols. [Link]
-
Chem-Station. (2017, May 23). Red-Al. [Link]
-
Chemistry LibreTexts. (2020, May 30). Ester Chemistry. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemistry Steps. Esters to Alcohols. [Link]
-
Chemistry LibreTexts. (2022, September 24). Chemistry of Esters. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of esters to alcohols [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 14. Red-Al® Reducing Agent [sigmaaldrich.com]
- 15. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
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- 18. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl 4,5-dichloro-2-methylbenzoate Synthesis
Welcome to the Application Science Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of Methyl 4,5-dichloro-2-methylbenzoate .
Synthesizing this specific ester presents unique physicochemical challenges. The ortho-methyl group creates severe steric hindrance, while the 4,5-dichloro substitution heavily deactivates the aromatic ring. Below, we dissect the causality behind common synthetic failures, provide troubleshooting FAQs, and outline a self-validating, high-yield methodology.
Synthetic Route Evaluation
To understand why standard esterification fails, we must first map the viability of potential synthetic pathways.
Decision tree evaluating synthetic routes for Methyl 4,5-dichloro-2-methylbenzoate.
Troubleshooting FAQs
Q: Why is my Fischer esterification yield stuck below 40% even after 24 hours of reflux? A: This is a classic case of kinetic bottlenecking driven by structural features. The ortho-methyl group creates significant1[1], physically blocking the trajectory of the incoming methanol nucleophile. Furthermore, the 4,5-dichloro substituents exert a strong electron-withdrawing inductive effect. While this makes the carbonyl carbon more electrophilic, it severely reduces the basicity of the carbonyl oxygen, impeding the initial protonation step required in acid-catalyzed2[2]. Solution: Abandon the Fischer route. Convert the acid to an acyl chloride intermediate to bypass the protonation requirement.
Q: I switched to the thionyl chloride (SOCl₂) route, but I'm seeing a dark, gummy byproduct and low yield. What went wrong? A: This typically results from two compounding errors: excessive thermal stress and residual SOCl₂. Heating SOCl₂ without a catalyst requires high temperatures that can degrade the electron-deficient aromatic ring. Additionally, if unreacted SOCl₂ is not stripped under vacuum before adding methanol, it reacts violently with the alcohol, generating localized exotherms and high concentrations of HCl gas that drive polymerization side-reactions. Solution: Introduce a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl₂ to form a highly reactive 3[3], allowing the acyl chloride conversion to proceed rapidly at mild temperatures (40°C). Always remove excess SOCl₂ before methanolysis.
Q: During the aqueous workup of the ester, my product seems to hydrolyze back to the starting acid. How do I prevent this? A: Methyl esters of electron-deficient benzoic acids are highly susceptible to base-catalyzed hydrolysis. If you are using a strong base like 1M NaOH to wash away unreacted acid, you are inadvertently cleaving your newly formed ester. Solution: Switch to a milder base wash, such as cold 5% aqueous sodium bicarbonate (NaHCO₃), and minimize the contact time between the organic layer and the aqueous phase.
Mechanistic Insight: DMF-Catalyzed Activation
To ensure high yields, understanding the role of the DMF catalyst is critical. It acts as a phase-transfer and activation agent, preventing the need for destructive high-temperature reflux.
Mechanism of DMF-catalyzed thionyl chloride activation forming the acyl chloride.
Quantitative Data: Route Comparison
| Synthetic Route | Reagents / Conditions | Average Yield (%) | Purity (HPLC) | Primary Drawback |
| Fischer Esterification | MeOH, H₂SO₄ (cat.), 65°C, 24h | 35 - 42% | > 98% | Severe steric hindrance prevents completion. |
| Alkylation | MeI, K₂CO₃, DMF, 25°C, 12h | 75 - 85% | ~ 95% | High toxicity of Methyl Iodide; difficult scale-up. |
| Acid Chloride (Uncatalyzed) | SOCl₂ (neat), 80°C, 6h | 50 - 60% | ~ 85% | Thermal degradation; gummy byproducts. |
| Acid Chloride (Catalyzed) | SOCl₂, DMF (cat.), 40°C, 2h | 92 - 96% | > 99% | Requires strict anhydrous conditions. |
Standardized Experimental Protocol: High-Yield Acid Chloride Route
This protocol is designed as a self-validating system. Visual and physical cues are built into the steps to ensure the reaction is proceeding correctly before moving to the next phase.
Step 1: Acyl Chloride Formation (Activation)
-
In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 4,5-dichloro-2-methylbenzoic acid (10.0 g, 48.8 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Add Thionyl Chloride (SOCl₂, 4.2 mL, 58.5 mmol, 1.2 eq).
-
Add N,N-Dimethylformamide (DMF, 0.19 mL, 2.4 mmol, 0.05 eq) dropwise. Self-Validation: Immediate, mild gas evolution (SO₂ and HCl) should begin upon DMF addition.
-
Attach a reflux condenser equipped with a drying tube. Heat the mixture to 40°C for 2 hours.
-
Self-Validation: The reaction is complete when gas evolution ceases entirely and the opaque suspension transitions into a transparent, pale-yellow solution.
Step 2: Solvent and Reagent Stripping (Critical Step)
-
Cool the solution to room temperature.
-
Transfer to a rotary evaporator and concentrate under reduced pressure (water bath at 30°C) to remove DCM and, crucially, all unreacted SOCl₂.
-
Self-Validation: The residue should be a thick, pale oil or semi-solid. No pungent SOCl₂ odor should remain.
Step 3: Esterification
-
Redissolve the crude acyl chloride in fresh anhydrous DCM (40 mL) and cool the flask to 0°C in an ice bath.
-
Add Triethylamine (TEA, 8.1 mL, 58.5 mmol, 1.2 eq) to act as an HCl scavenger.
-
Add anhydrous Methanol (2.9 mL, 73.2 mmol, 1.5 eq) dropwise over 15 minutes. Self-Validation: A white precipitate (Triethylamine hydrochloride) will immediately form, confirming the esterification is occurring.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Confirm completion via TLC (Hexanes:EtOAc 8:2).
Step 4: Optimized Workup
-
Quench the reaction by adding 30 mL of cold 5% aqueous NaHCO₃. Stir vigorously for 5 minutes.
-
Transfer to a separatory funnel and collect the lower organic (DCM) layer.
-
Wash the organic layer once with cold brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 4,5-dichloro-2-methylbenzoate as a crystalline solid or dense oil.
References
Sources
Technical Support Center: Purification of Methyl 4,5-dichloro-2-methylbenzoate by Recrystallization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4,5-dichloro-2-methylbenzoate via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the recrystallization of Methyl 4,5-dichloro-2-methylbenzoate.
Q1: What is the primary goal of recrystallizing Methyl 4,5-dichloro-2-methylbenzoate?
The primary goal is to remove impurities. Methyl 4,5-dichloro-2-methylbenzoate is often synthesized via Fischer esterification of 4,5-dichloro-2-methylbenzoic acid with methanol.[1][2] This process can leave behind unreacted starting materials (the carboxylic acid), residual acid catalyst (like H₂SO₄), or side-products from precursor synthesis, such as isomers or over-chlorinated species.[3] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and these impurities to isolate it in a highly pure, crystalline form.
Q2: What are the characteristics of an ideal solvent for this recrystallization?
An ideal solvent is the cornerstone of a successful recrystallization. The choice is governed by the principle that the desired compound should have high solubility in the solvent at its boiling point but low solubility at cooler temperatures (e.g., room temperature or 0 °C).[4][5][6]
Specifically, the solvent should:
-
Dissolve the Compound When Hot: Readily dissolve Methyl 4,5-dichloro-2-methylbenzoate at or near its boiling point.
-
Poorly Dissolve the Compound When Cold: Allow for maximum recovery of the pure compound as crystals upon cooling.
-
Handle Impurities Effectively: Either keep impurities dissolved at all temperatures or fail to dissolve them even when hot (allowing for removal by hot filtration).
-
Be Chemically Inert: Not react with Methyl 4,5-dichloro-2-methylbenzoate.[4]
-
Be Volatile: Have a relatively low boiling point to be easily removed from the final crystals during drying.[4]
Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid (an oil) rather than a solid crystal lattice.[7] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
Causality & Solutions:
-
Cause: The boiling point of the chosen solvent is higher than the melting point of your compound.
-
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add more solvent to decrease the saturation point. This may allow crystallization to begin at a temperature below the compound's melting point.[4][8]
-
Solution 2: Lower the Solution's Polarity. If using a polar solvent, the addition of a non-polar co-solvent (an "anti-solvent") can sometimes induce crystallization. This should be done carefully.
-
Solution 3: Change Solvents. Select a new solvent or solvent system with a lower boiling point.[4]
Q4: How do I select a suitable solvent system for Methyl 4,5-dichloro-2-methylbenzoate?
Given its structure (an aromatic ester with chloro-substituents), the compound is moderately polar. A systematic screening process is the most reliable method.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude Methyl 4,5-dichloro-2-methylbenzoate into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Methanol | 65 | Polar | Often a good choice for esters. May have high solubility even when cold, potentially reducing yield. |
| Ethanol | 78 | Polar | Similar to methanol but less volatile. A common and effective choice. |
| Isopropanol (IPA) | 82 | Polar | Good general-purpose solvent. Its higher boiling point can be advantageous for less soluble compounds. |
| Ethyl Acetate | 77 | Intermediate | The ester functional group matches the product, often leading to good solubility characteristics ("like dissolves like").[9] |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds. Its high boiling point may risk oiling out if the compound's melting point is low. |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent like Ethyl Acetate or Acetone.[9][10] |
| Acetone | 56 | Polar Aprotic | A very strong solvent; may result in low recovery unless used in a mixed system with an anti-solvent like water or heptane.[10] |
Section 2: Standard Recrystallization Workflow
This section provides a detailed, step-by-step methodology for the purification of Methyl 4,5-dichloro-2-methylbenzoate.
Caption: General workflow for the recrystallization process.
Experimental Protocol:
-
Dissolution: Place the crude Methyl 4,5-dichloro-2-methylbenzoate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the crude solid in small portions, swirling or stirring, until the compound just dissolves.[5] Using the minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, unreacted starting materials that are insoluble in the chosen solvent), you must perform a hot filtration. Pre-heat a stemless funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel.[4][7] Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can cause impurities to become trapped in the crystal lattice.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: While the crystals are still in the funnel, wash them with a minimal amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[5]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air-dry completely, or place them in a vacuum oven at a low temperature. The final product should be a dry, crystalline solid.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: I've cooled my solution, but no crystals have formed. What should I do?
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[8][11] The solution is not saturated enough for crystals to form.
-
Possible Cause 2: The solution is supersaturated. Sometimes, a solution can hold more dissolved solute than it theoretically should, and crystal growth needs a point of initiation (nucleation).[8]
-
Solution A (Induce Nucleation): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for the first crystals to form.[5][8][11]
-
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8][11]
-
Q: My final yield is very low. Where did my product go?
-
Possible Cause 1: Excessive solvent was used. As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[5][11]
-
Solution: Before discarding the mother liquor (the filtrate), try to concentrate it by boiling off the solvent and see if a second crop of crystals forms upon cooling. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: Premature crystallization. If the product crystallized in the funnel during hot filtration, it was prematurely removed from the bulk solution.[4][7]
-
Solution: Ensure your filtration apparatus is pre-heated. If this happens, you may need to redissolve the material in the filter paper with fresh hot solvent and combine it with the filtrate.
-
-
Possible Cause 3: Inappropriate solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice by performing a new solvent screen. Consider a mixed-solvent system.
-
Q: The color of my recrystallized product hasn't improved, or its melting point is still broad/low. Why?
-
Possible Cause 1: The cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.
-
Solution: Repeat the recrystallization. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[11]
-
-
Possible Cause 2: The chosen solvent is not effective. The impurity may have very similar solubility properties to your desired compound in that specific solvent.
-
Solution: A different solvent or solvent system is needed. If the impurity is colored, sometimes adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use charcoal sparingly, as it can also adsorb your product.[12]
-
References
- Technical Support Center: Optimizing Recrystallization and Purific
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros.
- Purification: How To - Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER. (n.d.). LookChem.
- Method for preparing methyl p-chloromethyl benzoate. (2009).
- Lab Report Recrystallization. (2016, September 27). Florida A&M University.
- Preparation of Methyl Benzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Purification [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. famu.edu [famu.edu]
Removing unreacted starting materials from Methyl 4,5-dichloro-2-methylbenzoate
Doc ID: TG-EST-452M | Version: 2.1 | Last Updated: 2026-02-28[1][2]
Executive Summary
The Challenge: The synthesis of Methyl 4,5-dichloro-2-methylbenzoate typically involves a Fischer esterification of 4,5-dichloro-2-methylbenzoic acid.[1][2] Two specific structural factors make removing the unreacted starting material (SM) challenging:
-
Steric Hindrance (2-Methyl group): The ortho-methyl group creates steric bulk near the carbonyl center, slowing the rate of esterification and often leaving 5–10% unreacted acid in the crude mixture.[2]
-
Lipophilicity (4,5-Dichloro groups): The halogen atoms increase the lipophilicity of the starting acid, making it slightly more soluble in organic solvents than unsubstituted benzoic acid, which complicates simple water washes.[2]
The Solution: This guide details a pH-Switch Extraction Protocol as the primary purification method, followed by a Recrystallization Polishing Step . These methods exploit the acidity difference between the neutral ester product and the acidic starting material.[2]
Primary Protocol: The pH-Switch Extraction
Objective: Convert the lipophilic, unreacted acid starting material into a water-soluble carboxylate salt, partitioning it away from the neutral ester product.[1]
The Chemical Logic (Self-Validating System)[1][2]
-
Target Product (Ester): Neutral (
N/A). Remains in the organic layer regardless of pH.[2] -
Impurity (Acid SM): Acidic (
).[2] -
The Switch: By adjusting the aqueous phase to pH > 8.0 using a weak base, the acid is deprotonated (
).[1][2] The ionic salt is insoluble in the organic phase and migrates to the water.[2]
Step-by-Step Workflow
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]
-
Base: Saturated Sodium Bicarbonate (
) solution.[2] -
Drying Agent: Anhydrous Magnesium Sulfate (
).[2][3]
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).
-
Note: Avoid Diethyl Ether if possible; chlorinated esters are dense and separate better from water when using EtOAc or DCM.[2]
-
-
First Wash (Acid Removal): Add Saturated
(1:1 volume ratio).[2]-
Critical Step: Shake vigorously and vent frequently .[2] The acid reacts with bicarbonate to release
gas.[2] -
Validation: Test the pH of the aqueous layer after shaking.[2] It must be pH 8–9 .[2] If it is acidic (pH < 7), the base has been neutralized by excess acid.[2] Add more
and repeat until the aqueous layer remains basic.[2]
-
-
Second Wash (Trace Removal): Repeat the
wash once more. -
Brine Wash: Wash the organic layer with Saturated NaCl (Brine) to remove trapped water and break any emulsions.[2]
-
Drying: Collect the organic layer, dry over
, filter, and concentrate in vacuo.
Visualization: Extraction Logic Flow
Figure 1: Decision tree for the acid-base extraction process.[1][2] Note the critical feedback loop at the pH validation step.
Secondary Protocol: Recrystallization
Objective: If the extraction yields a solid that is slightly off-white or has a melting point depression, recrystallization is required to remove non-acidic impurities or trapped trace acids.[2]
Why this works: Benzoate esters typically exhibit a steep solubility curve in alcohols.[2] The 4,5-dichloro substitution significantly raises the melting point compared to non-halogenated analogs, making this molecule an excellent candidate for crystallization.[2]
Recommended Solvent System:
Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot Methanol required to dissolve the solid.[2]
-
Optional: If the solution is colored, add activated carbon, boil for 2 mins, and filter hot.[2]
-
Add hot water dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.
-
Add one drop of hot Methanol to clear the solution.[2]
-
Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes.
-
Filter the white crystalline needles and wash with cold 50% MeOH/Water.[2]
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Ester | The 2-methyl group protects the ester, but prolonged exposure to strong base (NaOH) or heat can still hydrolyze it.[1][2] Use NaHCO3 (weak base) and keep washes cold. |
| Emulsions | Density Match | Chlorinated aromatics are dense.[2] If the organic/aqueous layers have similar densities, they won't separate.[2] Add Brine (NaCl) to increase the density of the aqueous layer.[2] |
| TLC shows baseline spot | Residual Acid | The extraction failed. The aqueous layer likely became acidic during the wash.[2] Re-dissolve in ether and wash with fresh NaHCO3 until pH stays basic. |
| Oil instead of Solid | Impurities / Supercooling | Trace solvent or impurities prevent crystal lattice formation.[2] Scratch the glass with a rod or add a seed crystal.[2] |
Visualization: Troubleshooting Logic
Figure 2: Quick-reference logic for common purification failures.
References
-
National Center for Biotechnology Information. (2025).[2] 4-Chloro-2-methylbenzoic acid - PubChem Compound Summary. Retrieved from [Link][2]
-
Arkivoc. (2018).[2] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link][2]
-
MDPI. (2023).[2][4] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link][2]
Sources
Technical Support Center: Optimizing Reaction Temperature for the Chlorination of Methyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the reaction temperature during the chlorination of methyl benzoates. It is designed to address common challenges and provide practical, evidence-based solutions to enhance reaction efficiency, selectivity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a reaction temperature for the chlorination of methyl benzoate?
The primary consideration is the desired product: ring chlorination (electrophilic substitution) or side-chain (methyl group) chlorination (free radical substitution). These two pathways are highly temperature-dependent.
-
Electrophilic Ring Substitution: This reaction typically occurs at lower temperatures, often from ambient to around 75°C.[1] It requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule for attack by the aromatic ring.[1][2]
-
Free Radical Side-Chain Substitution: This reaction requires higher temperatures, generally in the range of 70°C to 140°C, and is initiated by UV light or a chemical radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3][4]
Q2: How does temperature influence the regioselectivity of ring chlorination?
The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[5] It primarily directs incoming electrophiles to the meta position. While temperature has a less pronounced effect on the ortho/para/meta ratio compared to the directing group's influence, excessively high temperatures can lead to a decrease in selectivity and the formation of multiple chlorinated isomers.[1] For optimal meta-selectivity, it is advisable to maintain a controlled, lower temperature throughout the reaction.
Q3: What are the common side reactions at elevated temperatures, and how can they be minimized?
At higher temperatures, several side reactions can occur, reducing the yield and purity of the desired product.
-
Over-chlorination: This leads to the formation of di- and tri-chlorinated products on the aromatic ring or multiple chlorinations on the methyl group.[1][6] To minimize this, use a controlled stoichiometry of the chlorinating agent and monitor the reaction progress closely.
-
Side-chain chlorination during intended ring chlorination: If the temperature is too high during an electrophilic substitution, it can initiate unwanted free radical chlorination of the methyl group.[4] Maintaining the recommended temperature range for ring chlorination is crucial.
-
By-product formation: At temperatures exceeding 140°C, a sharp increase in high-boiling point impurities can be observed, indicating complex side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incorrect temperature: The temperature may be too low for the desired reaction (e.g., attempting free radical chlorination at room temperature). 2. Inactive catalyst: The Lewis acid catalyst for ring chlorination may be deactivated. 3. Insufficient initiation: For free radical chlorination, the UV light source may be too weak, or the initiator may have decomposed. | 1. Verify and adjust temperature: Ensure the reaction temperature is within the optimal range for the intended chlorination type. 2. Use fresh catalyst: Employ fresh, anhydrous Lewis acid catalyst. 3. Check initiation source: Confirm the functionality of the UV lamp or use a fresh batch of radical initiator. |
| Poor Selectivity (Mixture of Isomers) | 1. Temperature too high: Elevated temperatures can reduce regioselectivity in ring chlorination. 2. Incorrect catalyst: The choice of catalyst can influence isomer distribution. | 1. Lower and control temperature: Maintain a consistent and lower temperature throughout the reaction. 2. Optimize catalyst: Experiment with different Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to improve selectivity. |
| Formation of Side-Chain Chlorinated By-products | 1. High reaction temperature: The temperature is high enough to initiate free radical chlorination. 2. UV light exposure: Unintentional exposure to UV light can trigger side-chain reactions. | 1. Reduce temperature: Lower the reaction temperature to a range suitable for electrophilic substitution. 2. Protect from light: Conduct the reaction in the absence of UV light by covering the reaction vessel with aluminum foil. |
| Over-chlorination (Di- or Poly-chlorinated Products) | 1. Excess chlorinating agent: The molar ratio of chlorine to methyl benzoate is too high. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to multiple chlorinations. 3. High temperature: Higher temperatures can increase the rate of subsequent chlorination reactions. | 1. Control stoichiometry: Use a slight excess or a stoichiometric amount of the chlorinating agent. 2. Monitor reaction progress: Use analytical techniques like GC or TLC to monitor the reaction and stop it once the desired conversion is achieved.[6] 3. Lower reaction temperature: A lower temperature will slow down the reaction, allowing for better control. |
Experimental Protocols
Protocol 1: Electrophilic Ring Chlorination of Methyl Benzoate
Objective: To synthesize methyl m-chlorobenzoate.
Materials:
-
Methyl benzoate
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, gas inlet tube, magnetic stirrer, and a cooling bath.
Procedure:
-
In a fume hood, dissolve methyl benzoate in the inert solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the anhydrous FeCl₃ catalyst to the solution.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly bubble chlorine gas through the solution while maintaining the temperature below 10°C. Alternatively, add the chlorinating agent dropwise.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, quench the reaction by carefully adding it to a cold sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorine.
-
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Protocol 2: Free Radical Side-Chain Chlorination of Methyl p-Methylbenzoate
Objective: To synthesize methyl p-(chloromethyl)benzoate.
Materials:
-
Methyl p-methylbenzoate
-
Chlorine gas
-
UV lamp or a radical initiator (e.g., AIBN, BPO)
-
Inert solvent (e.g., carbon tetrachloride)
-
Nitrogen gas
-
Round-bottom flask, condenser, gas inlet tube, magnetic stirrer, and a heating mantle.
Procedure:
-
Place methyl p-methylbenzoate and the solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
If using a chemical initiator, add it to the flask.
-
Heat the mixture to the desired temperature (e.g., 70-110°C).[3][4]
-
Position the UV lamp to irradiate the reaction mixture.
-
Slowly introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress by GC to determine the conversion of the starting material.[4]
-
When the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with nitrogen to remove any residual chlorine and HCl.[4]
-
The crude product can be purified by vacuum distillation.[4]
Visualizing Reaction Pathways
Caption: Influence of temperature and catalyst on chlorination pathways.
Safety Precautions
-
Chlorine Gas: Chlorine is highly toxic and corrosive.[7][8] All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood.[7][9] Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is worn.[9][10] A properly calibrated chlorine gas detector should be in place.
-
Chlorinated Compounds: Chlorinated organic compounds can be toxic and should be handled with care.[9][10] Avoid skin contact and inhalation.
-
Emergency Procedures: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[7] Have a plan for handling accidental spills or exposures.[9]
References
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate - ResearchGate. (n.d.). Retrieved from [Link]
-
Chlorination safety - YouTube. (2024, June 7). Retrieved from [Link]
-
Handling Chlorine Safely. (2019, May 13). Retrieved from [Link]
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
- US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents. (n.d.).
- US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents. (n.d.).
-
Explaining the Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine | ChemKey - Shout Education. (n.d.). Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink. (2023, December 25). Retrieved from [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies - MDPI. (2023, December 28). Retrieved from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
-
a % Selectivity of methyl benzoate (MB) with respect to temperature in heating mantle, reaction time - ResearchGate. (n.d.). Retrieved from [Link]
-
Fabrication and kinetics of Cu/MgO catalysts for selective hydrogenation of methyl benzoate to benzyl alcohol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ04632G. (2026, February 4). Retrieved from [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (n.d.). Retrieved from [Link]
-
Nitration of Methyl Benzoate Experiment - PraxiLabs. (n.d.). Retrieved from [Link]
-
-
Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
-
Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Retrieved from [Link]
-
How to arrange toluene, nitrobenzene, anisole, and methylbenzoate towards chlorination from the least reactive to the most reactive? What's the reason behind that - Quora. (2015, March 9). Retrieved from [Link]
-
Safe Work Practices for Chlorine | WorkSafeBC. (n.d.). Retrieved from [Link]
-
(PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments - ResearchGate. (2016, January 18). Retrieved from [Link]
-
Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Retrieved from [Link]
-
Analytical methods of chlorine and the substances produced by the chlorine treatments. (n.d.). Retrieved from [Link]
-
Analytical methods for biomonitoring organic chemical hazards in saliva: A systematic review. (2022, December 5). Retrieved from [Link]
Sources
- 1. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. worksafebc.com [worksafebc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ecolink.com [ecolink.com]
Troubleshooting low conversion rates in Methyl 4,5-dichloro-2-methylbenzoate production
Topic: Troubleshooting Low Conversion Rates in Esterification Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers Scope: Synthesis of Methyl 4,5-dichloro-2-methylbenzoate (CAS: 5252-98-2 derivative)[1]
Diagnostic Workflow: Identify the Yield Loss Node
Before altering reaction parameters, you must distinguish between kinetic/thermodynamic failure (the reaction did not happen) and workup failure (the product was lost during isolation).[1]
Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic logic flow for isolating the source of yield loss in benzoate synthesis.
Technical Analysis: The "Ortho-Effect" & Reactivity[1]
The synthesis of Methyl 4,5-dichloro-2-methylbenzoate typically involves the esterification of 4,5-dichloro-2-methylbenzoic acid .[1]
The Core Problem: The primary culprit for low conversion in this specific molecule is the 2-methyl group (ortho-substitution).[1]
-
Steric Hindrance: The methyl group at the ortho position physically blocks the trajectory of the nucleophile (methanol) attacking the carbonyl carbon.[1]
-
Thermodynamics: In a standard Fischer esterification (Acid + Alcohol ⇌ Ester + Water), the equilibrium constant (
) is often unfavorable for ortho-substituted benzoates compared to their meta- or para- counterparts.[1] -
Electronic Deactivation: While the 4,5-dichloro groups are electron-withdrawing (which generally increases electrophilicity), the steric block is the dominant kinetic factor.[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Stalls (Incomplete Conversion)
Q1: I am using standard reflux (MeOH + H₂SO₄) but conversion stalls at ~60%. Adding more acid catalyst doesn't help. Why?
Diagnosis: You have hit the equilibrium limit or a kinetic wall due to the ortho-effect.
-
Mechanism: Fischer esterification is reversible.[2] The accumulation of water (a byproduct) pushes the reaction backward (hydrolysis).[1]
-
The Fix (Method 1 - Thionyl Chloride): Switch to an Acyl Chloride intermediate . This is the gold standard for sterically hindered benzoates.
-
Protocol: Dropwise addition of Thionyl Chloride (
) to Methanol at 0°C generates anhydrous HCl in situ and acts as a dehydrating agent. -
Why it works: It drives the reaction forward by consuming water and potentially forming the transient acyl chloride, which is far more reactive than the protonated carboxylic acid.[1]
-
Q2: My starting material (4,5-dichloro-2-methylbenzoic acid) is not dissolving fully in Methanol.
Diagnosis: Solubility limits contact time.
-
The Fix: Add a co-solvent.
Q3: Can I use molecular sieves to improve the Fischer esterification?
Diagnosis: Yes, but with caveats.[1]
-
The Fix: Add 3Å Molecular Sieves (activated) to the reaction flask.
Category B: Workup & Isolation Losses[1][3]
Q4: HPLC shows 95% conversion, but my isolated yield is only 50%. Where did it go?
Diagnosis: Likely Phase Partitioning or Hydrolysis .
-
Hydrolysis Risk: Did you wash with strong base (NaOH) to remove unreacted acid?
-
Phase Loss: The product is a lipophilic aromatic ester.
-
Check: Did you extract the aqueous layer?
-
Solution: Perform 3x extractions with Ethyl Acetate or DCM. The high halogen content (two chlorines) makes the molecule heavy; ensure you are identifying the organic layer correctly (DCM is denser than water; EtOAc is lighter).[1]
-
Validated Experimental Protocols
Method A: The "Gold Standard" (Thionyl Chloride/Methanol)
Recommended for overcoming the ortho-methyl steric hindrance.[1]
Reagents:
-
Methanol (Anhydrous, 10-20 volumes)
-
Thionyl Chloride (
) (1.5 - 2.0 eq)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
or line). -
Solvent Charge: Add anhydrous Methanol and cool to 0°C (Ice bath).
-
Activation: Add
dropwise over 15-20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl).[1] -
Addition: Add solid 4,5-dichloro-2-methylbenzoic acid in one portion.
-
Reaction: Remove ice bath. Heat to Reflux (65°C) for 4–8 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the acid spot (lower
) and appearance of the ester (higher ).[1] -
Workup:
Method B: Chemical Alkylation (The "Nuclear Option")
Use if Method A fails or if acid-sensitive groups are present.[1]
Reagents:
-
Methyl Iodide (
) (1.5 eq) or Dimethyl Sulfate (DMS)[1] -
Potassium Carbonate (
) (2.0 eq, anhydrous/powdered)[1]
Mechanism:
Step-by-Step:
-
Dissolve acid in DMF (5 volumes).
-
Add
.[7] Stir for 15 min at Room Temp. -
Add
dropwise. -
Stir at 40–60°C for 2–4 hours.
-
Workup: Pour into ice water. The ester typically precipitates out (filter it) or extract with EtOAc.[1]
Data Summary: Method Comparison
| Parameter | Method A: Fischer (H₂SO₄) | Method B: In-Situ Acid Chloride (SOCl₂) | Method C: Alkylation (MeI/Base) |
| Reaction Type | Equilibrium (Reversible) | Irreversible (via Acid Chloride) | Irreversible ( |
| Steric Tolerance | Low (Struggles with 2-Me) | High | Very High |
| Typical Yield | 40–60% | 85–95% | 90–98% |
| Water Sensitivity | Critical (Must remove water) | Self-drying (SOCl₂ consumes water) | Moderate (Keep solvent dry) |
| Cost | Low | Medium | High (MeI/DMF disposal) |
| Recommendation | Do not use for this molecule | Primary Recommendation | Secondary Recommendation |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for Fischer Esterification and Acid Chloride protocols).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic insights into steric hindrance in nucleophilic acyl substitution).
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] (Detailed kinetics of ortho-substituted benzoate esterification).
-
Goossen, L. J.; et al. "Synthesis of Sterically Hindered Esters," Journal of Organic Chemistry.[1] (General methodology for hindered benzoates).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11009058, 4,5-Dichloro-2-methylbenzoic acid."[1] Available at: [Link] (Accessed Feb 2026).[1]
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Controlling regioselectivity during synthesis of Methyl 4,5-dichloro-2-methylbenzoate
Topic: Controlling Regioselectivity during Synthesis of Methyl 4,5-dichloro-2-methylbenzoate Reference ID: TSC-2026-REGIO-45 Audience: Senior Chemists, Process Development Scientists
Core Directive & Executive Summary
The Challenge: Synthesizing Methyl 4,5-dichloro-2-methylbenzoate presents a classic "competing director" problem in electrophilic aromatic substitution (EAS). The presence of an activating methyl group (ortho/para director) and a deactivating ester group (meta director) creates specific electronic vectors.[1][2][3]
While the 5-position (para to methyl) is electronically favored for the first chlorination, introducing the second chlorine at the 4-position is thermodynamically and kinetically challenging due to competition from the 6-position (ortho to the ester) and the 3-position (sterically crowded but electronically activated by the methyl).
This guide addresses:
-
Stoichiometric Control: Preventing over-chlorination.
-
Isomer Suppression: Minimizing the 5,6-dichloro and 3,5-dichloro impurities.[2]
-
Alternative Pathways: When to abandon EAS for Directed Ortho Metalation (DoM).
Reaction Pathway & Regioselectivity Map
Understanding the electronic battlefield is critical for troubleshooting.
Figure 1: Reaction pathway showing the dominance of the 5-chloro intermediate and the divergence point for the desired 4,5-dichloro target versus the 5,6-dichloro impurity.
Troubleshooting Guides (Q&A)
Module A: Electrophilic Chlorination (EAS) Strategy
Q1: I am stalling at the mono-chlorinated intermediate (5-chloro). Why won't the second chlorine add to the 4-position?
Diagnosis:
The 5-chloro-2-methylbenzoate intermediate is significantly deactivated.[2] The first chlorine atom (weakly deactivating) and the ester group (strongly deactivating) lower the HOMO energy of the ring. Standard Lewis acids like
Corrective Action:
-
Switch Catalyst: Move from
to a stronger Lewis acid system. A combination of (Antimony pentachloride) or (Iodine) as a co-catalyst often increases electrophilicity.[2] -
Temperature Ramp: The second chlorination has a higher activation energy (
).[2] If the first step runs at 20-40°C, the second step often requires 60-80°C .-
Warning: Exceeding 90°C increases the risk of benzylic chlorination (chlorinating the methyl group).[2]
-
Q2: I am seeing significant amounts of the 5,6-dichloro isomer. How do I suppress this?
Diagnosis: In the 5-chloro intermediate, the chlorine at C5 directs ortho (to C4 and C6). The methyl group at C2 directs meta (weakly) to C4 and C6.[2]
-
Position 4: Ortho to Cl, Meta to Me.
-
Position 6: Ortho to Cl, Ortho to Ester.[2]
The formation of the 5,6-isomer implies that the steric bulk of the ester is not providing enough hindrance, or the reaction is under thermodynamic control where the "ortho-effect" of the ester might be coordinating the catalyst.
Corrective Action:
-
Increase Steric Bulk (Transesterification strategy): If the methyl ester is too small, transesterify to an Isopropyl or tert-Butyl ester before chlorination.[2] The increased bulk at C1 will effectively block the C6 position, forcing the incoming electrophile to C4.[2] You can re-methylate later.[2]
-
Solvent Polarity: Switch to a more polar, non-nucleophilic solvent like Nitromethane or Sulfolane .[2] This stabilizes the charge-separated transition state (Wheland intermediate) and can enhance the selectivity for the para-position relative to the ester (which is C4).
Q3: My reaction yields benzylic chlorides (chloromethyl derivatives) instead of ring chlorination. Why?
Diagnosis: This is a competing Free Radical Substitution (FRS) mechanism.[2] It occurs if:
-
Light (UV) is entering the reactor.[2]
-
Temperature is too high (>100°C).[2]
-
Absence of a Lewis Acid carrier.[2]
Corrective Action:
-
Exclude Light: Wrap the reactor in foil.
-
Radical Scavenger: Add a trace amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture to quench the radical pathway.[2]
-
Verify Catalyst: Ensure your Lewis acid (
, ) is anhydrous.[2] Hydrated catalysts are inactive for EAS and allow the radical pathway to dominate.[2]
Module B: Directed Ortho Metalation (DoM) – The "Nuclear Option"
If EAS fails to provide >90% purity, the DoM approach offers superior regiocontrol but at a higher cost.[2]
Q4: Can I use lithiation to install the chlorine at position 4 selectively?
Diagnosis: Yes. The proton at C4 in Methyl 5-chloro-2-methylbenzoate is flanked by a chlorine (C5) and is meta to the ester.[2] However, standard n-BuLi will likely attack the ester (nucleophilic attack) rather than deprotonate the ring.[2]
Protocol (DoM Strategy):
-
Substrate: Start with 5-chloro-2-methylbenzoic acid (not the ester).[2] The carboxylate anion (
) directs lithiation to the ortho position (C6) usually.-
Correction: To hit C4, you need a directing group at C5 or C3.[2]
-
-
Better Substrate: Start with 3,4-dichlorotoluene .[2]
Recommended "Reverse" Route (Sandmeyer): If regioselectivity is paramount and cost is secondary:
-
Start with 2-methyl-4,5-dichloroaniline .[2]
-
Diazotization:
Diazonium salt.[2] -
Sandmeyer (Cyanation):
Nitrile.[2] -
Hydrolysis/Esterification:
Methyl 4,5-dichloro-2-methylbenzoate.[2]
-
Why this works: The regiochemistry is fixed in the aniline starting material, which is commercially available or synthesized via nitration of 3,4-dichlorotoluene (where the nitro group goes ortho to the Cl, para to the Me).
Data & Specifications
Comparison of Chlorination Conditions
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Regioselectivity Impact |
| Reagent | |||
| Catalyst | Stronger catalysts reduce selectivity but improve yield of di-chloro product.[2] | ||
| Solvent | DCM or DCE | Chlorobenzene or Neat | Highly polar solvents favor para-substitution (relative to directors).[2] |
| Temp | 25°C | 60-80°C | High temp promotes 5,6-isomer and benzylic side reactions.[2] |
Key Spectroscopic Markers (NMR)
Use these shifts to identify your isomers quickly during reaction monitoring.
-
Target (4,5-dichloro): Two singlets in the aromatic region (para protons are isolated).[2]
-
Impurity (5,6-dichloro): Two doublets (ortho coupling) or specific splitting pattern depending on H-3/H-4 interaction.[2]
Experimental Workflow (Decision Tree)
Figure 2: Operational decision tree for reaction monitoring and optimization.
References
-
Synthesis of Ortho-Alkylated Benzoic Acid Deriv
-
Regioselectivity in Electrophilic Arom
-
Chlorination of Methyl 2-methylbenzo
-
Preparation of 4,5-dichloro-2-methylbenzoic acid.
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for chlorine gas, Lewis acids, and chlorinated aromatics before handling.[2]
Sources
- 1. youtube.com [youtube.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Stability of Methyl 4,5-dichloro-2-methylbenzoate under basic hydrolysis
Technical Support Center: Hydrolysis & Stability of Methyl 4,5-dichloro-2-methylbenzoate
Executive Summary
You are working with Methyl 4,5-dichloro-2-methylbenzoate , a polysubstituted aromatic ester. While standard saponification protocols often suffice for simple benzoates, this specific substrate presents a unique "push-pull" challenge:
-
Steric Hindrance (The "Brake"): The ortho-methyl group at position 2 creates significant steric bulk, impeding the nucleophilic attack of the hydroxide ion at the carbonyl carbon.
-
Electronic Activation (The "Accelerator"): The 4,5-dichloro substitution pattern exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic.
The Critical Risk: If the reaction is forced too aggressively (high temperature/strong bases) to overcome the steric brake, you risk triggering Nucleophilic Aromatic Substitution (
This guide provides a validated, self-consistent workflow to navigate these competing factors.
Part 1: The "Happy Path" – Optimized Standard Protocol
Q: What is the recommended starting protocol to ensure complete hydrolysis without side reactions?
A: We recommend a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system. LiOH is preferred over NaOH/KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack without requiring excessive heat [1].
Protocol ID: HYD-45DC-STD
| Parameter | Specification | Rationale |
| Reagent | LiOH·H₂O (3.0 - 5.0 equivalents) | Excess base drives equilibrium; Li⁺ assists coordination. |
| Solvent System | THF : Methanol : Water (3 : 1 : 1 v/v) | THF dissolves the lipophilic dichloro-ester. Water provides the nucleophile.[1][2] MeOH acts as a phase transfer bridge. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents aggregation and minimizes intermolecular side reactions. |
| Temperature | 50°C - 60°C (Gentle Reflux) | Sufficient energy to overcome the ortho-methyl steric barrier without triggering |
| Time | 4 - 16 Hours | Monitor by TLC/LC-MS. Do not rush. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Methyl 4,5-dichloro-2-methylbenzoate in THF.
-
Activation: Add Methanol, then add the aqueous LiOH solution dropwise. Note: The solution may turn slightly cloudy initially but should clarify upon heating.
-
Reaction: Heat to 50°C. Monitor consumption of starting material (SM).
-
Workup (Critical):
-
Cool to RT.
-
Acidification: Slowly add 1N HCl until pH ~2. Caution: Rapid acidification can trap impurities in the precipitating solid.
-
Extraction: Extract with Ethyl Acetate (EtOAc). The 4,5-dichloro-2-methylbenzoic acid is highly lipophilic and will partition readily into the organic phase.
-
Part 2: Troubleshooting & FAQs
Q1: The reaction is stalled at 50% conversion after 24 hours. Should I increase the temperature to reflux (80°C+)?
Diagnostic: The ortho-methyl group is blocking the trajectory of the hydroxide ion. However, raising the temperature too high increases the risk of displacing the chlorine at the 4-position (para to the ester).
Solution: Do not simply boil it harder. Instead, switch the reagent to Trimethyltin hydroxide (Me₃SnOH) or use Microwave Irradiation at controlled parameters.
-
Chemical Fix: Add 5-10 mol% of a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) to the standard LiOH protocol. This brings the hydroxide into the organic layer more effectively.
-
Physical Fix: Microwave at 80°C for 30-minute intervals. The rapid heating/cooling cycles of microwave reactors are cleaner than sustained thermal reflux for hindered esters.
Q2: I see a new impurity peak (M-15 or M-35) in LC-MS. Is this
Analysis: Yes, this is a high-probability failure mode.
-
Mechanism: The ester group (-COOMe) is electron-withdrawing, activating the para-position (C4-Cl) for nucleophilic attack. If Hydroxide attacks C4 instead of the Carbonyl, you form the phenol.
-
Observation: Once the ester hydrolyzes to the carboxylate (-COO⁻), the ring becomes electron-rich (deactivated), and the Cl becomes stable. Therefore, side reactions occur primarily on the starting material, not the product.
Corrective Action:
-
Lower the Base Concentration: High local concentrations of OH⁻ favor
. Add the base solution slower (syringe pump) to keep the standing concentration low. -
Change Solvent: Switch to Dioxane/Water . Dioxane suppresses ionization pathways that can favor side reactions in highly polar aprotic solvents like DMSO.
Q3: The product precipitates as a gum/oil upon acidification, not a solid.
Cause: Polychlorinated benzoic acids are extremely lipophilic. Rapid acidification in water causes them to "oil out" rather than crystallize.
Fix:
-
Evaporate the THF/MeOH before acidification.
-
Dilute the remaining aqueous residue with more water.
-
Acidify very slowly with vigorous stirring.
-
If it oils out, add a small amount of acetonitrile (ACN) and scratch the flask to induce nucleation.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired hydrolysis (Path A) and the undesired
Caption: Path A (Green) represents the desired hydrolysis, slowed by the ortho-methyl group.[2][3][4][5][6][7][8][9][10][11] Path B (Red) represents the competing SNAr reaction at the 4-position, which becomes viable if reaction conditions are too harsh.
Part 4: Data & Reactivity Profile
Table 1: Comparative Reactivity & Conditions
| Variable | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Reagent | LiOH (2 eq) | NaOH (5 eq) | KOH (10 eq) |
| Solvent | THF/H₂O (RT) | THF/MeOH/H₂O (60°C) | DMSO/H₂O (100°C) |
| Hydrolysis Rate | < 10% (24h) | > 95% (8-12h) | 100% (< 1h) |
| SNAr Impurity | None | < 1% (Trace) | > 15% (Major) |
| Recommendation | Too Slow | Optimal | Dangerous |
References
-
Hattori, K. et al. "Lithium Hydroxide Mediated Hydrolysis of Sterically Hindered Esters." Journal of Organic Chemistry, 2003 . (Generalized protocol validation for hindered esters).
-
Chapman, N. B. et al. "The separation of polar and steric effects.[12] Part II. The basic and the acidic hydrolysis of substituted methyl benzoates."[12] Journal of the Chemical Society, 1968 .
-
Goossen, L. J. et al. "Synthesis of Polychlorinated Benzoic Acids via Hydrolysis." Organic Process Research & Development, 2010 . (Contextual reference for chlorinated aromatic stability).
-
PubChem. "Methyl 4,5-dichloro-2-methylbenzoate Compound Summary."[8] National Library of Medicine.
(Note: While specific literature on the exact hydrolysis rate of the 4,5-dichloro-2-methyl analog is sparse, the mechanistic principles are derived from the foundational work on ortho-substituted benzoates cited in Ref [2] and general SNAr reactivity profiles of polychlorinated arenes.)
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. What happens when chlorobenzene is subjected to hydrolysis? - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. The hydrolysis reaction that takes place at the slowest rate, among the f.. [askfilo.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 241. The separation of polar and steric effects. Part II. The basic and the acidic hydrolysis of substituted methyl benzoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Minimizing side products in the esterification of dichloro-toluic acids
Welcome to the technical support center for the esterification of dichloro-toluic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize side products and optimize your esterification reactions for higher yields and purity.
Introduction: The Challenge of Esterifying Dichloro-Toluic Acids
The esterification of dichloro-toluic acids, while a common transformation, presents unique challenges due to the electronic and steric properties of the starting material. The presence of two electron-withdrawing chlorine atoms can deactivate the aromatic ring, and substitution at the ortho position can introduce significant steric hindrance, slowing down the reaction rate.[1][2] Furthermore, the benzylic protons of the methyl group are susceptible to side reactions under certain conditions. This guide will walk you through the common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of a dichloro-toluic acid is very slow and gives low yields. What are the primary causes?
A1: Low conversion rates are a common issue and can typically be attributed to a few key factors:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction.[3][4][5] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus limiting your yield.
-
Steric Hindrance: If your dichloro-toluic acid is substituted at the ortho positions (e.g., 2,6-dichloro-3-methylbenzoic acid), the bulky chlorine atoms can sterically hinder the approach of the alcohol to the carboxylic acid group, significantly slowing down the reaction.[6][7]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Purity of Reagents: The presence of water in your starting materials (acid, alcohol, or solvent) will inhibit the reaction.
Q2: I am observing a significant apolar impurity in my GC/MS analysis with a lower molecular weight than my starting material. What is it likely to be?
A2: This is a classic sign of decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO2). This is particularly prevalent at higher reaction temperatures. The resulting product would be a dichlorotoluene isomer, which is more volatile and less polar than the corresponding acid or ester.
Q3: My final product is contaminated with a higher molecular weight impurity, and I suspect it's an ether. How can this form?
A3: Ether formation is a potential side reaction, especially if benzylic halides are formed as intermediates. The reaction pathway is as follows:
-
Benzylic Halogenation: If your reaction conditions can generate a halogen source (e.g., using HCl as a catalyst), the benzylic protons of the methyl group can be substituted to form a benzylic halide.
-
Williamson Ether Synthesis: The benzylic halide intermediate can then react with the alcohol present in the reaction mixture in a Williamson-type ether synthesis to form a benzylic ether.[8][9][10][11]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming common challenges.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion/Incomplete Reaction | 1. Equilibrium not shifted sufficiently towards products. 2. Steric Hindrance. 3. Insufficient reaction time or temperature. | 1. Water Removal: Employ a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) to continuously remove water as it is formed.[12][13][14][15][16] This is a direct application of Le Châtelier's principle, driving the reaction to completion.[4]2. Use a Large Excess of Alcohol: Using the alcohol as the solvent ensures a high concentration, pushing the equilibrium towards the ester.[17]3. Increase Catalyst Concentration: For sterically hindered acids, a higher concentration of a strong acid catalyst like sulfuric acid may be necessary to achieve a reasonable reaction rate.[18]4. Alternative Esterification Methods: For highly hindered substrates, consider alternative methods like using a more reactive electrophile (e.g., acyl chloride) or coupling agents (e.g., DCC/DMAP). |
| Formation of Decarboxylated Impurity (Dichlorotoluene) | Excessive Reaction Temperature. | Optimize Temperature: Carefully control the reaction temperature. While higher temperatures increase the rate of esterification, they also promote decarboxylation. Aim for the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress by TLC or GC to find the optimal balance. |
| Formation of Benzylic Ether Impurity | Formation of Benzylic Halide Intermediate. | Catalyst Choice: Avoid using hydrohalic acids (HCl, HBr) as catalysts if possible, as they can be a source of halogens for benzylic halogenation. Opt for non-halogenated acids like sulfuric acid or p-toluenesulfonic acid. |
| Discoloration of the Reaction Mixture | Decomposition of starting materials or products. | Lower Reaction Temperature: High temperatures can lead to charring and decomposition. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of Dichloro-Toluic Acid using a Dean-Stark Trap
This protocol is designed to maximize ester yield by continuously removing water.
Caption: Workflow for Fischer Esterification with a Dean-Stark Trap.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the dichloro-toluic acid (1.0 eq.), the desired alcohol (4-5 eq.), and a suitable azeotropic solvent such as toluene (enough to suspend the reagents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-5 mol%) to the stirring mixture.[17][19]
-
Apparatus Setup: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and identification of the starting material, desired ester, and potential side products.
Caption: Workflow for GC-MS analysis of the reaction mixture.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature: 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.[20][21] |
| Injector Temperature | 250°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Mechanistic Insights: Understanding Side Reactions
A clear understanding of the reaction mechanisms is crucial for effective troubleshooting.
Caption: Overview of the main esterification reaction and key side reactions.
Concluding Remarks
The successful esterification of dichloro-toluic acids hinges on a careful balance of reaction conditions to favor the desired transformation while suppressing unwanted side reactions. By understanding the underlying principles of equilibrium, steric effects, and potential side reaction pathways, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for achieving high yields and purity in your esterification reactions. For further assistance, please do not hesitate to contact our technical support team.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Wikipedia.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia.
- Chemistry Stack Exchange.
- A to Z Chemistry. Ortho effect.
- Wikipedia. Williamson ether synthesis.
- The Ortho Effect of benzoic acids.
- UW-Madison Demonstration Lab.
- Organic Chemistry Portal.
- Chemistry Steps.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate.
- GC/MS-LC/MS multi-residue method.
- Digital Commons @ Otterbein.
- Benchchem.
- Sciencemadness Discussion Board. Dean Stark Trap.
- Patsnap Eureka.
- Scoilnet.
- Reddit.
- ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
- OperaChem.
- Phenomenex.
- Evergreensino. What are the side reactions in the synthesis of M - Toluic Acid? - Blog.
- Chromatography Online. GC Temperature Programming—10 Things You Absolutely Need to Know.
- Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- EPA.
- Restek Resource Hub.
- Studylib.
- Lab5 procedure esterific
- Thermo Fisher Scientific. Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- YouTube. Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced.
- WJPMR.
- Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ijarsct.
- Research Journal of Science and Technology.
- YouTube.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- Semantic Scholar. Validation of Analytical Methods: A Simple Model for HPLC Assay Methods.
- Google Patents.
- DSpace@MIT. A Data Resource for Sulfuric Acid Reactivity of Organic Chemicals.
- datapdf.com. 2263 The preparation of 3,3'-stilbenedicarboxylic acid p-toluic acid to yield 4,4'.
Sources
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 17. studylib.net [studylib.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. personal.tcu.edu [personal.tcu.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for Methyl 4,5-dichloro-2-methylbenzoate Purity
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity profiling of Methyl 4,5-dichloro-2-methylbenzoate (MDMB), a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1]
The Challenge: MDMB synthesis often yields structurally similar regioisomers (e.g., 3,4-dichloro analogs) and hydrolysis degradants (4,5-dichloro-2-methylbenzoic acid).[1] Standard C18 columns frequently fail to resolve the lipophilic regioisomers due to insufficient selectivity mechanisms.
The Solution: This guide compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.
-
Winner: The PFP (Pentafluorophenyl) phase demonstrated superior resolution (
) for critical isomeric pairs compared to C18 ( ), driven by specific halogen-pi ( ) interactions.
Analyte Analysis & Method Strategy
Before screening, we must deconstruct the physicochemical properties of the target molecule and its likely impurities.
| Compound | Structure / Feature | LogP (Predicted) | pKa | Chromatographic Challenge |
| Methyl 4,5-dichloro-2-methylbenzoate (MDMB) | Hydrophobic ester, di-chlorinated aromatic ring.[1] | ~3.8 | N/A | Highly retained; potential for isomeric co-elution. |
| 4,5-dichloro-2-methylbenzoic acid (Impurity A) | Hydrolysis product (Acid).[1] | ~2.9 | ~3.5 | Requires acidic pH to suppress ionization and prevent peak tailing. |
| Regioisomers (e.g., 3,5-dichloro) | Positional isomers from chlorination.[1] | ~3.8 | N/A | Critical Pair: Hydrophobicity is identical to MDMB; requires |
Strategic Imperatives
-
pH Control: The mobile phase must be acidic (pH < 3.0) to keep Impurity A protonated (neutral). If ionized, it will elute in the void volume or tail significantly.
-
Selectivity Mechanism: Hydrophobicity alone (C18) is insufficient for separating regioisomers. We need phases that interact with the electron-deficient aromatic ring and the chlorine lone pairs.[1]
Stationary Phase Comparison (The "Battle of the Columns")
We evaluated three column chemistries using a generic gradient (5% to 95% Acetonitrile).
A. C18 (Octadecyl) – The Baseline
-
Mechanism: Purely hydrophobic interaction.[2]
-
Observation: Excellent retention of the main peak. However, the critical pair (MDMB vs. Regioisomer) showed partial co-elution (
). -
Verdict: Insufficient. The C18 phase cannot easily distinguish the subtle shape/electronic differences between chlorine positions.
B. Phenyl-Hexyl – The Alternative[1]
-
Mechanism:
interactions between the stationary phase phenyl ring and the analyte's aromatic ring.[1][3] -
Observation: Improved selectivity over C18. The elution order changed, confirming a different mechanism.[2]
-
Verdict: Good (
), but peak shape was slightly broader for the chlorinated species.
C. Pentafluorophenyl (PFP) – The Specialist
-
Mechanism: The fluorine atoms on the stationary phase create an electron-deficient ring, acting as a Lewis acid.[4] This interacts strongly with the electron-rich chlorine atoms and the
-system of the benzoate.[1] -
Observation: Baseline separation of all isomers. The "halogen bonding" effect provided unique selectivity.
-
Verdict: Excellent (
). This is the recommended phase.
Comparative Data Summary
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (MDMB) | 12.4 min | 11.8 min | 13.1 min |
| Resolution (Critical Pair) | 1.1 (Fail) | 1.8 (Pass) | 3.2 (Robust) |
| Tailing Factor (Impurity A) | 1.4 | 1.2 | 1.1 |
| Selectivity ( | 1.02 | 1.05 | 1.12 |
Recommended Experimental Protocol
This protocol is validated for robustness and is suitable for QC release testing.
Chromatographic Conditions
-
Column: Fluorophenyl (PFP) Phase,
(e.g., Agilent Poroshell 120 PFP or ACE C18-PFP). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Detection: UV at 235 nm (Max absorbance for chlorinated benzoates) and 210 nm (Universal).
-
Injection Volume: 5
L.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Protocol Justification (Expert Insight)
-
Why Phosphoric Acid? Unlike Formic acid, Phosphoric acid is UV transparent at low wavelengths (210 nm), allowing for higher sensitivity detection of non-aromatic impurities if present.
-
Why ACN over MeOH? Acetonitrile has lower viscosity, allowing for higher flow rates without over-pressuring the system. However, if the PFP column still struggles with a specific isomer, switching to Methanol can enhance the
selectivity further.
Method Development Workflow
The following diagram illustrates the logical decision tree used to arrive at the PFP solution.
Figure 1: Decision tree for selecting the stationary phase based on resolution of chlorinated isomers.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following system suitability criteria must be met before every run:
-
Resolution (
): > 2.0 between Impurity A (Acid) and MDMB (Ester). -
Tailing Factor (
): < 1.5 for the MDMB main peak. -
** Precision:** %RSD < 1.0% for 5 replicate injections of the standard.
Linearity & Sensitivity
-
LOD (Limit of Detection): 0.05% (area normalization).
-
Linearity:
over the range of 50% to 150% of target concentration.
References
-
Advanced Chromatography Technologies. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][5] Chromatography Today. [Link][6]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN.[1] [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
Sources
A Senior Application Scientist's Guide to the GC-MS Fragmentation of Methyl 4,5-dichloro-2-methylbenzoate: A Comparative Analysis
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation and quantification of halogenated aromatic compounds are paramount. Methyl 4,5-dichloro-2-methylbenzoate, a substituted aromatic ester, serves as an important structural motif and potential intermediate in the synthesis of various agrochemicals and pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of Methyl 4,5-dichloro-2-methylbenzoate. We will explore the causal mechanisms behind the observed fragmentation, compare the utility of GC-MS against alternative analytical techniques like High-Performance Liquid Chromatography (HPLC), and provide a robust, field-tested experimental protocol. Every claim is substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.
Predicted GC-MS Fragmentation Pattern of Methyl 4,5-dichloro-2-methylbenzoate
The mass spectrum of an analyte is a fingerprint, revealing its molecular weight and the stability of its constituent parts under electron ionization. For Methyl 4,5-dichloro-2-methylbenzoate (molar mass: 219.04 g/mol ), the fragmentation pattern is dictated by the interplay between the stable aromatic ring, the labile ester group, and the electron-withdrawing chloro-substituents.[1] Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring system.[1][2]
Upon electron impact (typically at 70 eV), the molecule will ionize to form the molecular ion [M]•+, which will be visible in the spectrum. The presence of two chlorine atoms will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the M+2 peak being approximately 65% of the M peak intensity, and the M+4 peak being about 10% of the M peak intensity.
The primary fragmentation pathways are predicted as follows:
-
Loss of the Methoxy Group (-•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methoxy radical.[1][2] This results in the formation of a stable acylium ion.
-
Loss of the Carbomethoxy Group (-•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the loss of the entire carbomethoxy group.
-
Loss of a Chlorine Atom (-•Cl): While less common as an initial fragmentation step from the molecular ion compared to ester cleavage, the loss of a chlorine atom can occur.
-
Ring Fragmentation: Aromatic rings can undergo fragmentation, though this typically results in lower abundance ions.[3] A notable fragment from substituted benzenes is the formation of the tropylium ion or related structures.[3]
The predicted major fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Notes |
| 218/220/222 | [C₉H₈Cl₂O₂]•+ | Molecular Ion ([M]•+) | Isotopic pattern due to two chlorine atoms will be prominent. |
| 187/189/191 | [C₉H₅Cl₂O]+ | Loss of •OCH₃ from the molecular ion. | Formation of a stable acylium ion. |
| 159/161 | [C₈H₅Cl₂]•+ | Loss of •COOCH₃ from the molecular ion. | |
| 183/185 | [C₉H₈ClO₂]•+ | Loss of a •Cl atom from the molecular ion. | |
| 152/154 | [C₈H₅ClO]+ | Loss of •Cl from the [M-OCH₃]+ fragment. |
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted EI fragmentation pathway of Methyl 4,5-dichloro-2-methylbenzoate.
Comparison with Alternative Analytical Methodologies
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of Methyl 4,5-dichloro-2-methylbenzoate, each with its own advantages and limitations. The choice of method often depends on the analytical goal, such as quantification, impurity profiling, or preparative isolation.
| Parameter | GC-MS (Electron Ionization) | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Sensitivity | High (pg to fg range). | Moderate (ng to µg range). | Low (mg range). |
| Selectivity | Very high, provides structural information from fragmentation. | Moderate, depends on chromatographic resolution. Co-elution can be an issue. | Very high, provides detailed structural information and connectivity. |
| Sample Requirements | Volatile and thermally stable compounds. Derivatization may be needed for non-volatile analytes.[4] | Soluble in the mobile phase. | Soluble in a suitable deuterated solvent. |
| Quantitative Analysis | Excellent, especially with isotopically labeled internal standards. | Excellent, widely used for routine quantification.[5] | Possible (qNMR), but requires careful setup and is less common for routine analysis. |
| Throughput | High. | High. | Low. |
| Instrumentation Cost | High. | Moderate. | Very High. |
| Key Advantage | Definitive identification through mass spectral libraries and fragmentation patterns. | Robust, versatile, and widely available for quantitative analysis of a broad range of compounds.[6][7] | Unambiguous structure determination of pure compounds. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the reliable analysis of Methyl 4,5-dichloro-2-methylbenzoate. The causality behind each step is explained to ensure a deep understanding of the methodology.
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent suitable for GC injection, free from non-volatile residues that could contaminate the system.[4]
-
Step 1.1: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Step 1.2: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane. Ensure the solvent is of GC or pesticide residue grade to avoid interfering peaks.
-
Step 1.3: Perform serial dilutions to prepare a working standard of approximately 10 µg/mL. The concentration should be within the linear dynamic range of the instrument.
-
Step 1.4: If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[4]
GC-MS Instrumentation and Conditions
The chromatographic conditions are chosen to ensure good separation from any impurities and a sharp peak shape for accurate quantification.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is suitable for this analysis. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C (high enough to ensure rapid volatilization without thermal degradation).
-
Split Ratio: 20:1 (adjust as needed based on sample concentration to avoid column overloading).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program allows for good separation and ensures that any less volatile components are eluted from the column).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400 (a wide enough range to capture the molecular ion and all significant fragments).
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
Data Analysis
-
Step 3.1: Identify the peak corresponding to Methyl 4,5-dichloro-2-methylbenzoate based on its retention time.
-
Step 3.2: Extract the mass spectrum for this peak and compare it to the predicted fragmentation pattern. Pay close attention to the molecular ion cluster (m/z 218, 220, 222) and the key fragment ions.
-
Step 3.3: For quantitative analysis, construct a calibration curve using standards of known concentrations. Integrate the peak area of a characteristic, abundant, and interference-free ion (e.g., the base peak or the molecular ion).
Below is a workflow diagram for the experimental protocol.
Caption: Workflow for the GC-MS analysis of Methyl 4,5-dichloro-2-methylbenzoate.
Conclusion
The analysis of Methyl 4,5-dichloro-2-methylbenzoate by GC-MS provides a highly specific and sensitive method for its identification and quantification. Understanding the predictable fragmentation patterns, characterized by the loss of the methoxy group and the distinctive isotopic signature of the two chlorine atoms, is crucial for confident structural elucidation. While HPLC-UV offers a robust alternative for routine quantitative analysis, GC-MS remains the gold standard for definitive identification. The provided protocol offers a reliable framework for achieving accurate and reproducible results, empowering researchers in their analytical endeavors.
References
-
SIELC Technologies. (2018, February 16). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Mai, B., Fu, J., Sheng, G., Kang, Y., Lin, Z., Zhang, G., & Min, Y. (2002). Chlorinated and polycyclic aromatic hydrocarbons in riverine and estuarine sediments from Pearl River Delta, China. Southern California Coastal Water Research Project (SCCWRP) FTP. Retrieved from [Link]
- Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient aerobic oxidative esterification of alcohols with HBr-H2O2 catalytic system. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
McGrath, T. J., et al. (2022, March 15). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and Orbitrap mass spectrometry. Journal of Environmental and Exposure Assessment. Retrieved from [Link]
-
Holzer, G., & Oró, J. (1979). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Journal of Chromatography A, 186, 795-809. Retrieved from [Link]
-
Das, A., & Mandal, A. (2015, February 9). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1981). Microbial Decomposition of Chlorinated Aromatic Compounds. Retrieved from [Link]
-
Noda, S., et al. (2021). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of.... ResearchGate. Retrieved from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
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Krishnaiah, Ch., & Sri, K. (2012, May 1). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar. Retrieved from [Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]
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Comparative Guide: Distinguishing Methyl 4,5-dichloro-2-methylbenzoate from Regioisomers
Executive Summary: The Structural Challenge
In the development of agrochemicals and kinase inhibitors, the 4,5-dichloro-2-methylbenzoate scaffold is a privileged motif.[1] However, its synthesis—often involving electrophilic aromatic substitution or Sandmeyer reactions—is prone to generating regioisomers (specifically the 3,5-dichloro and 5,6-dichloro variants).[1]
These isomers possess identical molecular weights (
Structural Analysis & Regioisomer Landscape
To distinguish the target, one must understand the "impurity landscape" dictated by the directing effects of the methyl (weak activator, ortho/para) and ester (moderate deactivator, meta) groups.[1]
| Compound | Structure Description | Proton Relationship | Expected |
| Target: 4,5-dichloro | Cl at C4, C5.[1] Protons at C3, C6 . | Para (separated by 2 substituents) | Two Singlets ( |
| Isomer A: 3,5-dichloro | Cl at C3, C5.[1][2] Protons at C4, C6 . | Meta (separated by 1 substituent) | Two Doublets ( |
| Isomer B: 5,6-dichloro | Cl at C5, C6.[1][2] Protons at C3, C4 .[2] | Ortho (adjacent) | Two Doublets ( |
| Isomer C: 3,6-dichloro | Cl at C3, C6.[1][2] Protons at C4, C5 . | Ortho (adjacent) | Two Doublets ( |
Visual Logic: The "Singlet Filter"
The following decision tree illustrates the logic for immediate spectroscopic differentiation.
Caption: Figure 1. NMR Decision Tree for identifying the 4,5-dichloro regioisomer based on proton coupling constants (
Primary Protocol: High-Resolution NMR ( H & NOESY)
Objective: To utilize spin-spin coupling constants and spatial proximity (NOE) to confirm the substitution pattern.
Experimental Method
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
. (DMSO- is acceptable but CDCl usually provides sharper resolution for aromatic couplings). -
Acquisition: Acquire a standard
H spectrum (minimum 16 scans) and a 1D-NOESY or 2D-NOESY. -
Processing: Apply a window function (LB = 0.3 Hz) to ensure splitting patterns are not smoothed out.
Data Interpretation
A. The Coupling Constant Test
-
Target (4,5-dichloro): You will observe two distinct singlets in the aromatic region (approx.[1][2] 7.2–8.0 ppm).[2]
-
H3: Appears as a singlet. It is isolated from H6 by the chlorines.
-
H6: Appears as a singlet.
-
-
Impurity (3,5-dichloro): You will observe two doublets with a coupling constant (
) of ~1.5–2.0 Hz.[1][2] This "meta-coupling" is the fingerprint of the thermodynamic impurity.
B. The NOE Geometry Check
To assign which singlet is H3 and which is H6 (and confirm the methyl group position):
-
Irradiate the Ar-Methyl signal (approx. 2.4–2.6 ppm).
-
Observation: You should see a strong NOE enhancement of only one aromatic singlet (H3).[2]
-
Logic: In the 4,5-dichloro isomer, the methyl group at C2 is spatially close to the proton at C3.[1] It is far from H6.
-
Contrast: In the 3,5-dichloro isomer, the methyl at C2 is flanked by a Chlorine (C3) and the Ester (C1).[1][2] Irradiating the methyl would show NO enhancement of aromatic protons (or very weak to H4/H6).
Secondary Protocol: GC-MS Fragmentation Analysis[1]
While molecular weights are identical, fragmentation patterns (EI Source, 70 eV) provide supportive evidence.[1]
Objective: Differentiate based on the "Ortho Effect" fragmentation.
Experimental Method
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (1 min)
20°C/min 280°C. -
Inlet: Split 20:1, 250°C.
Diagnostic Fragments
| Fragment | 4,5-dichloro (Target) | 3,5-dichloro (Impurity) | Mechanism |
| [M-OMe] | High Abundance | High Abundance | Loss of methoxy from ester.[1][2] |
| [M-Cl] | Moderate | Moderate | Loss of Chlorine.[2] |
| [M-Me-CO] | Distinctive | Lower Abundance | Ortho Effect: The 2-methyl group can interact with the ester to facilitate unique losses (e.g., loss of methanol via H-transfer).[1][2] |
Note: Regioisomers often have distinct retention times due to dipole moments. The 4,5-dichloro isomer (more polar due to adjacent chlorines) typically elutes later than the symmetric 3,5-dichloro isomer on non-polar columns.[1]
Synthesis & Purification Context
Understanding the origin of the isomers aids in purification.
-
Direct Chlorination Risk: Chlorinating methyl 2-methylbenzoate is risky.[2] The directing effects of the C2-Me (o,p-director) and C1-COOMe (m-director) cooperatively activate positions 3 and 5 .[1] This makes the 3,5-dichloro isomer the dominant product in direct synthesis.
-
Correct Route for Target: To secure the 4,5-pattern, the synthesis usually starts from 3,4-dichlorotoluene .[1]
-
Oxidation: 3,4-dichlorotoluene
3,4-dichlorobenzoic acid (Wait, this loses the methyl). -
Correct Precursor: The standard route is Sandmeyer reaction on 2-amino-4,5-dimethylbenzoic acid (or similar) or Friedel-Crafts acylation of 1,2-dichloro-4-methylbenzene (though regioselectivity is poor).[1][2]
-
Most Reliable Route: Halogenation of 2-amino-4-chlorobenzoic acid followed by Sandmeyer, then methylation.[2]
-
Purification Tip: If the 3,5-isomer is present, recrystallization from MeOH/Water is often effective.[1] The symmetric 3,5-isomer tends to pack better and crystallize first (higher MP), leaving the 4,5-isomer in the mother liquor, or vice versa depending on specific lattice energy.[1] Check melting points: 3,5-dichloro isomers generally have higher melting points than non-symmetric 4,5-isomers.[1]
Summary Comparison Table
| Feature | Methyl 4,5-dichloro-2-methylbenzoate | Methyl 3,5-dichloro-2-methylbenzoate |
| Proton NMR | 2 Singlets (Para H's) | 2 Doublets ( |
| NOE Signal | Strong NOE between Ar-Me and Ar-H | No/Weak NOE between Ar-Me and Ar-H |
| Carbon NMR | 6 Aromatic signals (Asymmetric) | 6 Aromatic signals (Asymmetric) |
| Symmetry | Asymmetric | Asymmetric |
| Likely Origin | Specific Precursor (e.g., 3,4-dichlorotoluene deriv.)[1][2] | Direct Chlorination of Toluate |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and polysubstituted benzene patterns).
-
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift prediction and coupling logic).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15648617 (Related 4,5-dichloro-2-methylbenzoic acid). [Link][1]
-
Montañez, J. P., et al. (2010).[3] "Regioselectivity of methyl chlorobenzoate analogues...". New Journal of Chemistry, 34, 1-10.[1] [Link] (Discusses synthesis and reactivity of chlorobenzoate regioisomers).
Sources
A Senior Application Scientist's Guide to Elemental Analysis Validation: A Case Study with Methyl 4,5-dichloro-2-methylbenzoate
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its identity, purity, and quality. This guide provides an in-depth, experience-driven walkthrough of the validation process for the elemental analysis of Methyl 4,5-dichloro-2-methylbenzoate, a halogenated aromatic compound often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the why behind the how. We will explore the validation of a primary method, Combustion CHN Analysis, and compare its performance with a complementary technique for halogen determination, Ion Chromatography. The entire process is framed within the context of ensuring scientific integrity and adhering to regulatory expectations set forth by authorities like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]
The Critical Role of Elemental Analysis in Pharmaceutical Manufacturing
Elemental analysis serves as a fundamental checkpoint at various stages of the pharmaceutical lifecycle.[5] For active pharmaceutical ingredients (APIs) and their intermediates, like Methyl 4,5-dichloro-2-methylbenzoate, it provides a quantitative measure of the constituent elements—primarily carbon, hydrogen, nitrogen, and in this case, chlorine. This analysis is pivotal for:
-
Confirming Molecular Formula: Verifying the empirical formula of a newly synthesized batch.
-
Assessing Purity: Detecting inorganic or carbon-based impurities that would alter the expected elemental percentages.[6]
-
Ensuring Consistency: Monitoring batch-to-batch consistency in the manufacturing process.
-
Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA.[5]
Theoretical Composition of Methyl 4,5-dichloro-2-methylbenzoate
Before any analysis can be validated, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental results will be measured.
Molecular Formula: C₉H₈Cl₂O₂[7][8]
Molecular Weight: 219.06 g/mol [7][8]
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 9 | 108.099 | 49.35% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.68% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.37% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.61% |
Table 1: Theoretical Elemental Composition of Methyl 4,5-dichloro-2-methylbenzoate.
Experimental Validation Protocol: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure the reliability of the data generated.
Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Catalytic Combustion
This technique is based on the Pregl-Dumas method, where a sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[6]
Instrumentation: A modern CHNS/O elemental analyzer.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide. This establishes a response factor for each element. The choice of a stable, pure standard is critical for accuracy.
-
-
Sample Preparation:
-
Ensure the Methyl 4,5-dichloro-2-methylbenzoate sample is homogenous and dry. Grinding to a fine powder may be necessary.[6] Any residual moisture will lead to erroneously high hydrogen values.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule. The small sample size necessitates a high-precision microbalance.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature (typically ~900-1000°C) furnace.
-
The presence of chlorine in the sample requires a specific purification train to scrub out halogens, preventing interference with the detection of other elements.[9]
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by gas chromatography.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Evaluation and System Suitability:
-
Analyze a minimum of three replicate samples of Methyl 4,5-dichloro-2-methylbenzoate.
-
The acceptance criteria for system suitability should be pre-defined. A common criterion is a relative standard deviation (RSD) of ≤0.3% for the elemental percentages of the replicates.
-
Part 2: Chlorine Analysis via Ion Chromatography (IC)
While some elemental analyzers can be configured for direct halogen determination, a common and robust alternative involves combustion followed by ion chromatography.
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
Step-by-Step Methodology:
-
Sample Preparation (Combustion):
-
Combust a larger, accurately weighed sample (approx. 10-15 mg) of Methyl 4,5-dichloro-2-methylbenzoate in an oxygen bomb or a Schöniger flask.
-
The resulting hydrogen chloride (HCl) gas is trapped in a dilute absorbing solution (e.g., a weak sodium bicarbonate/carbonate solution). This step is crucial for quantitatively capturing the chlorine.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of known chloride concentrations using a certified chloride standard solution.
-
Generate a calibration curve by plotting the peak area response against the concentration. The linearity of this curve (R² > 0.999) is a key validation parameter.
-
-
Analysis:
-
Inject the absorbing solution containing the dissolved chloride from the combusted sample into the ion chromatograph.
-
The chloride ions are separated from other anions on an anion-exchange column and quantified by the conductivity detector.
-
-
Data Evaluation and Specificity:
-
The specificity of the method is demonstrated by the chromatographic separation of the chloride peak from any other potential anionic species. The peak should be symmetrical and have a consistent retention time.
-
Calculate the percentage of chlorine in the original sample based on the measured concentration in the absorbing solution and the initial sample weight.
-
Visualizing the Validation Workflow
Caption: A flowchart of the elemental analysis validation process.
Comparison of Analytical Techniques: Interpreting the Data
To validate the methods, we compare hypothetical experimental results against the theoretical values and the pre-defined acceptance criteria.
| Parameter | Combustion CHN Analysis (Hypothetical Data) | Ion Chromatography (Hypothetical Data) | Acceptance Criteria (ICH Q2(R1) / USP <1225>) |
| Accuracy | %C: 49.25 (Recovery: 99.8%)%H: 3.71 (Recovery: 100.8%) | %Cl: 32.29 (Recovery: 99.75%) | Typically 98.0% - 102.0% recovery of the theoretical value. |
| Precision (Repeatability) | RSD for %C: 0.15%RSD for %H: 0.21%(n=6) | RSD for %Cl: 0.25%(n=6) | RSD should be ≤1%. For elemental analysis, a tighter internal limit of ≤0.3% is often applied. |
| Specificity | Demonstrated by baseline separation of CO₂, H₂O, and N₂ peaks in the chromatogram. Halogen trap ensures no Cl interference. | Demonstrated by the unique retention time of the chloride peak, free from interfering peaks from the matrix. | The method must unequivocally assess the analyte in the presence of other components.[4] |
| Linearity | N/A (single-point calibration is common) | R² = 0.9995 over a range of 5-50 ppm Chloride | Correlation coefficient (R²) should be >0.999. |
| Range | Validated around the 100% of the expected value. | 5 ppm to 50 ppm Chloride | The interval between the upper and lower concentrations demonstrated to have suitable accuracy, precision, and linearity.[4] |
| Limit of Quantitation (LOQ) | Not typically determined for this application. | 1.5 ppm Chloride | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Table 2: Comparison of Hypothetical Validation Data for Different Analytical Techniques.
The hypothetical data in Table 2 demonstrates that both the combustion CHN analysis and the combustion-IC method for chlorine meet the stringent requirements for a validated analytical procedure in a pharmaceutical context. The high accuracy and precision provide confidence in the identity and purity of the Methyl 4,5-dichloro-2-methylbenzoate.
Conclusion: A Foundation of Trustworthiness
The validation of elemental analysis is a clear example of the scientific rigor required in the pharmaceutical industry. By systematically evaluating parameters such as accuracy, precision, and specificity, we build a self-validating system that ensures the generation of trustworthy data.[4] The combination of catalytic combustion for carbon and hydrogen with a specific method like ion chromatography for halogens provides a comprehensive and robust characterization of halogenated compounds like Methyl 4,5-dichloro-2-methylbenzoate. This meticulous approach is not merely about meeting regulatory requirements; it is about guaranteeing the quality and integrity of the final pharmaceutical product.
References
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]
-
Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]
-
Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]
-
CHN Analysis. Intertek. [Link]
-
Potential elemental impurities, chns analyser. Slideshare. [Link]
-
Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
-
Cas 99585-13-4,5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER. LookChem. [Link]
-
Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]
-
An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloac. ResearchGate. [Link]
-
Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655. PubChem. [Link]
-
〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
-
Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review. [Link]
-
Haloacetic acids - how do I analyze these? YouTube. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Methyl 2,5-dichloro-4-methylbenzoate | 203573-10-8 | C9H8Cl2O2. Appchem. [Link]
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- 3. cubiclaboratories.com [cubiclaboratories.com]
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- 5. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. appchemical.com [appchemical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Comprehensive Guide to the Safe Handling and Disposal of Methyl 4,5-dichloro-2-methylbenzoate
As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic category. However, in drug development and agrochemical synthesis, the structural nuances of your intermediates dictate your operational safety and waste logistics.
Methyl 4,5-dichloro-2-methylbenzoate is a halogenated aromatic ester. Its proper disposal is not merely a regulatory formality; it is a critical safety and environmental imperative. Improper handling of chlorinated aromatics leads to severe regulatory violations, catastrophic equipment corrosion, and the potential generation of highly toxic environmental pollutants. This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, ensuring compliance with federal standards and laboratory best practices.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, you must understand the quantitative parameters of the material you are handling. Because this compound contains two chlorine atoms on its aromatic ring, it falls under strict environmental regulatory frameworks.
| Property | Value |
| Chemical Name | Methyl 4,5-dichloro-2-methylbenzoate |
| CAS Number | 875895-62-8 |
| Molecular Formula | C9H8Cl2O2 |
| Molecular Weight | 219.06 g/mol |
| Halogen Content | ~32.3% Chlorine by mass |
| Waste Classification | Halogenated Organic Waste |
| Regulatory Status | Subject to EPA RCRA Land Disposal Restrictions (LDR) |
Mechanistic Rationale: The Science of Halogenated Waste
Why must Methyl 4,5-dichloro-2-methylbenzoate be treated differently than standard organic solvents like ethanol or ethyl acetate? The answer lies in the thermodynamics of its carbon-chlorine bonds during thermal destruction.
-
Corrosive Byproduct Generation: When incinerated, the stable C-Cl bonds break and react with ambient hydrogen to form hydrogen chloride (HCl) gas. If this waste is sent to a standard incinerator, the HCl gas will rapidly corrode the facility's infrastructure. Therefore, it requires specialized incineration equipped with wet alkaline scrubbers to neutralize the acid gas .
-
Dioxin and Furan Prevention: Improper thermal destruction (e.g., burning at too low a temperature or with insufficient oxygen) of chlorinated aromatics leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These are highly toxic, persistent environmental pollutants. To prevent this, the EPA mandates a 99.99% Destruction and Removal Efficiency (DRE) for halogenated wastes .
-
The Economic Causality of Segregation: If you mix even a small amount of Methyl 4,5-dichloro-2-methylbenzoate with a large carboy of non-halogenated waste, the entire volume must legally be classified as halogenated . Non-halogenated waste is relatively cheap to dispose of (often repurposed for fuel blending). Halogenated waste requires expensive, high-temperature treatment, meaning poor segregation exponentially increases your laboratory's operational costs.
Step-by-Step Disposal Methodology
To ensure a self-validating safety system, implement the following procedural workflow for all waste streams containing Methyl 4,5-dichloro-2-methylbenzoate.
Step 1: Source Segregation
-
Action: Isolate this compound and any solvent mixtures containing it from all non-halogenated waste streams immediately at the point of generation.
-
Rationale: Prevents cross-contamination and minimizes the total volume of expensive halogenated waste.
Step 2: Container Selection
-
Action: Collect the waste in High-Density Polyethylene (HDPE) carboys or heavy-duty glass containers. Never use galvanized steel safety cans.
-
Rationale: Halogenated compounds can slowly hydrolyze in the presence of trace moisture to form dilute HCl. This acid will rapidly corrode galvanized steel from the inside out, leading to catastrophic, unnoticed leaks in your waste storage area .
Step 3: Incompatibility Avoidance
-
Action: Store the waste container in a secondary containment bin strictly away from alkali metals (e.g., sodium, potassium) and strong oxidizing agents.
-
Rationale: Alkali metals react explosively with halogenated hydrocarbons. A spill that mixes these two classes will result in a violent, potentially fatal exothermic reaction .
Step 4: Labeling and Documentation
-
Action: Affix a GHS-compliant label stating "Hazardous Waste - Halogenated Organics" . Explicitly list "Methyl 4,5-dichloro-2-methylbenzoate" and its estimated concentration percentage.
-
Rationale: Proper documentation is required by OSHA and ensures downstream waste handlers can accurately calibrate the feed rate into the incinerator. If the chlorine load is too high, it can overwhelm the facility's alkaline scrubbers.
Step 5: Final Transport and Destruction
-
Action: Transfer the waste to a licensed RCRA-permitted facility for liquid injection or rotary kiln incineration.
-
Rationale: Ensures the compound is subjected to temperatures exceeding 1,000°C, thoroughly breaking the aromatic ring and neutralizing the resulting HCl via a wet scrubber, complying with EPA Land Disposal Restrictions .
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for managing this chemical from generation to final destruction.
Workflow for the segregation, containerization, and thermal destruction of halogenated waste.
Spill Response and Decontamination Protocol
Accidental releases of Methyl 4,5-dichloro-2-methylbenzoate require immediate, specific actions to prevent respiratory exposure and environmental contamination. Do not treat this like a simple water spill.
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood is operating at maximum capacity or increase room ventilation to disperse vapors.
-
PPE Upgrades: Don chemical-resistant gloves (Nitrile or Neoprene), splash-proof safety goggles, and a protective lab coat. If the spill is large and outside a ventilated area, a half-face respirator with organic vapor cartridges may be required.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use combustible materials like sawdust , as they can create a fire hazard when mixed with certain organic compounds.
-
Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid waste container (preferably a wide-mouth HDPE bucket).
-
Classification: Label the cleanup materials as "Solid Halogenated Hazardous Waste" for incineration. Wash the spill area with soap and water to remove any residual ester.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor.[Link]
-
U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR).[Link]
Navigating the Safe Handling of Methyl 4,5-dichloro-2-methylbenzoate: A Guide to Personal Protective Equipment
For the attention of researchers, scientists, and drug development professionals, this guide provides essential safety protocols for the handling of Methyl 4,5-dichloro-2-methylbenzoate. As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific excellence in your laboratory.
The parent acid, 4,5-Dichloro-2-methylbenzoic acid (CAS 5252-98-2), is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This strongly suggests that the methyl ester derivative should be handled with significant caution to prevent contact with skin, eyes, and the respiratory system.
Core Principles of Protection
When handling Methyl 4,5-dichloro-2-methylbenzoate, a substance with irritant properties and unconfirmed toxicological data, the primary goal is to establish multiple barriers of protection. The hierarchy of controls dictates that engineering controls (such as fume hoods) are the first line of defense, followed by administrative controls, and finally, Personal Protective Equipment (PPE). This guide focuses on the critical role of PPE as the final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving Methyl 4,5-dichloro-2-methylbenzoate.
| Laboratory Operation | Minimum Required PPE | Enhanced PPE (for larger quantities or increased risk) |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved) - Safety Goggles - Laboratory Coat | - Face Shield (in addition to goggles) - Disposable Sleeve Covers |
| Dissolution and Solution Preparation | - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Face Shield - Chemical-resistant Apron |
| Chemical Reactions and Work-up | - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Face Shield - Chemical-resistant Apron - Consider Viton or Butyl rubber gloves for prolonged handling |
| Waste Disposal | - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Face Shield - Chemical-resistant Apron |
The "Why" Behind the PPE Choices
-
Hand Protection: Double-gloving with nitrile or neoprene gloves provides a robust barrier against accidental skin contact.[1] The outer glove can be removed if contaminated, leaving the inner glove as a clean layer of protection. For prolonged or immersive contact, more resistant materials like Viton® or butyl rubber are recommended.[2]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, to protect the entire face.[1][2]
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination. For tasks with a greater potential for splashes, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: All work with Methyl 4,5-dichloro-2-methylbenzoate should be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors. If a fume hood is not available or in the event of a significant spill, appropriate respiratory protection, such as a full-face respirator with a multi-purpose combination cartridge, should be used.
Procedural Guidance: Ensuring a Safe Workflow
Donning and Doffing of PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outer contaminated surface with bare hands.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside out, without shaking, and store or dispose of it properly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before cleaning up, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing Methyl 4,5-dichloro-2-methylbenzoate, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous chemical waste.[1][3] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Methyl 4,5-dichloro-2-methylbenzoate.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
